Dipropionamide, 2,2,2-trimethyl- (6CI)
Description
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Properties
CAS No. |
114188-29-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 |
IUPAC Name |
2,2-dimethyl-N-(2-methylpropanoyl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7(11)10-8(12)9(3,4)5/h6H,1-5H3,(H,10,11,12) |
InChI Key |
STXLGWKRYHYVAA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=O)C(C)(C)C |
Synonyms |
Dipropionamide, 2,2,2-trimethyl- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
"Dipropionamide, 2,2,2-trimethyl- (6CI) solubility and stability"
An In-depth Technical Guide to the Solubility and Stability of N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-
Disclaimer: The compound "Dipropionamide, 2,2,2-trimethyl- (6CI)" does not correspond to a recognized chemical structure in major databases. Based on the nomenclature, a plausible interpretation is N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-, a tertiary amide. This guide will focus on the predicted properties and general methodologies for assessing the solubility and stability of this class of compounds, given the absence of specific experimental data for the requested chemical.
Introduction
Tertiary amides are a class of organic compounds characterized by a nitrogen atom bonded to three acyl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. This guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-, a representative tertiary amide. Understanding these parameters is critical for drug development professionals and researchers, as they directly impact a compound's bioavailability, formulation, and shelf-life.
I. Physicochemical Properties and Predicted Solubility
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. For N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-, these properties can be estimated using computational models.
Table 1: Predicted Physicochemical Properties of N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 215.28 g/mol | Higher molecular weight can decrease aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.85 | A positive logP indicates a preference for lipophilic environments, suggesting lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | A moderate TPSA suggests some capacity for hydrogen bonding with water, which can enhance solubility. |
| pKa (acidic) | 13.3 | The high pKa indicates that this compound is a very weak acid, and its charge state will not significantly change in physiological pH ranges, thus not aiding solubility through ionization. |
These predicted values suggest that N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl- is likely to have low to moderate aqueous solubility.
II. Experimental Determination of Aqueous Solubility
A precise determination of solubility requires empirical testing. The following protocol outlines a standard method for assessing the thermodynamic solubility of a test compound.
A. Equilibrium Solubility Shake-Flask Method (OECD Guideline 105)
This method is considered the gold standard for determining the aqueous solubility of a compound. It involves saturating a solution with the compound and then measuring the concentration of the dissolved substance.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl- to a series of vials containing purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4).
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved material to settle.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a low-binding filter, such as PVDF) can be employed for clear separation.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
-
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: A stepwise workflow for the shake-flask method.
III. Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and its suitability for further development. Stability is typically assessed under various stress conditions.
A. Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a substance, which can help in the development of stability-indicating analytical methods.
Experimental Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl- in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Diagram 2: Forced Degradation Study Design
Caption: Overview of forced degradation stress conditions.
IV. Conclusion
While specific experimental data for "Dipropionamide, 2,2,2-trimethyl- (6CI)" is not available, this guide provides a robust framework for assessing the solubility and stability of a representative tertiary amide, N,N-bis(1-oxopropyl)propanamide, 2,2-dimethyl-. The described protocols for equilibrium solubility determination and forced degradation studies are fundamental to the preclinical evaluation of any new chemical entity. The insights gained from these studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of a potential drug candidate.
References
-
OECD Test Guideline No. 105: Water Solubility. OECD. Available at: [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
- PubChem. National Center for Biotechnology Information.
Introduction: The Enduring Significance of the Amide Bond in Drug Discovery
An In-Depth Technical Guide to Tertiary Amide Compounds in Medicinal Chemistry
The amide functional group is a cornerstone of medicinal chemistry and biochemistry, forming the vital peptide bonds that link amino acids into proteins[1][2]. Beyond their fundamental role in nature, amides are prevalent in a vast array of pharmaceuticals, natural products, and biologically active compounds, prized for their unique combination of stability and hydrogen bonding capability.[1][3]. Amides are broadly classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom[2]. While primary and secondary amides, with their N-H bonds, can act as both hydrogen bond donors and acceptors, tertiary amides lack an N-H proton and function exclusively as hydrogen bond acceptors. This distinction fundamentally alters their physicochemical properties, influencing solubility, membrane permeability, and metabolic stability—key parameters in drug design.
This guide provides a comprehensive review of tertiary amide compounds, with a particular focus on derivatives structurally related to short-chain fatty acids. We will explore their synthesis, analytical characterization, and pharmacological significance, using the well-studied valproic acid derivative, valpromide, as a central case study to illuminate the therapeutic potential and mechanistic intricacies of this compound class.
Part 1: Synthesis and Characterization of Tertiary Amides
The synthesis of tertiary amides is a fundamental process in organic and medicinal chemistry. The most common and direct approach involves the coupling of a carboxylic acid (or its more reactive derivative) with a secondary amine. Understanding the causality behind the choice of reagents is critical for optimizing reaction efficiency and purity.
General Synthesis Strategy: Acyl Chloride and Amine Coupling
A highly effective method for preparing amides is the reaction between an activated carboxylic acid, such as an acid chloride, and an amine[4]. The acid chloride is significantly more electrophilic than the corresponding carboxylic acid, facilitating a rapid reaction with the nucleophilic amine.
A common alternative involves in-situ activation of the carboxylic acid using coupling reagents. A widely used combination is dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), which facilitates amide bond formation under mild conditions[4].
Experimental Protocol: Synthesis of a Model Tertiary Amide
This protocol describes a general procedure for the synthesis of a tertiary amide, such as N,N-diethyl-2,2-dimethylpropanamide (N,N-Diethylpivalamide), via the acid chloride route.
Materials:
-
Pivaloyl chloride (1.0 equiv.)
-
Diethylamine (1.1 equiv.)
-
Triethylamine (TEA) or Pyridine (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM. Causality: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of pivaloyl chloride (1.0 equiv.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pivaloyl chloride) is consumed.
-
Workup - Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase). Causality: This series of washes constitutes a self-validating system, ensuring the removal of both basic and acidic impurities from the desired neutral amide product.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary amide.
-
Purification: If necessary, purify the crude product by flash column chromatography or distillation to obtain the final, high-purity compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A standard workflow involves spectroscopic analysis.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Provides confirmation of the amide functional group, typically showing a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Delivers detailed structural information, confirming the connectivity of atoms and the ratio of protons, which validates the target structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of the molecular formula[5].
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound[6].
Part 3: Structure-Activity and Future Directions
Research into derivatives of valpromide has provided crucial insights into the structure-pharmacokinetic and structure-activity relationships (SAR) of short-chain aliphatic amides.
The Impact of Structure on Metabolism and Potency
Studies have shown that the chemical structure, particularly branching near the amide group, significantly impacts whether the amide is metabolized to its corresponding carboxylic acid.[7]
-
Amides with an unsubstituted beta position in their aliphatic side chain tend to undergo biotransformation to their homologous acids.
-
Conversely, amides that are more sterically hindered (e.g., propylisopropylacetamide) are not metabolized to their acid forms. These non-metabolized amides were found to be more potent as anticonvulsants than their biotransformed isomers.[7]
This finding is a powerful example of causality in drug design: a deliberate structural modification to block a metabolic pathway can directly enhance the potency of the parent molecule. This principle guides the development of more effective and stable drug candidates, moving beyond simple prodrug strategies.
Broader Therapeutic Applications of Tertiary Amides
The utility of tertiary amides extends far beyond anticonvulsant activity. Recent research highlights their potential in oncology. For instance, novel tertiary amide derivatives have been identified as NEDDylation pathway activators .[8] One such compound, Ⅶ-31, displayed potent antiproliferative activity against cancer cells by activating the NAE1 enzyme, leading to cancer cell apoptosis.[8] This demonstrates that the tertiary amide scaffold is a versatile platform for developing therapeutics with entirely different mechanisms of action.
Furthermore, the broader class of N-acyl amides, which includes tertiary structures, represents a family of endogenous signaling lipids involved in diverse physiological processes, from pain perception to metabolic homeostasis.[9][10] The exploration of synthetic tertiary amides as modulators of these pathways is a promising frontier in drug discovery.
Conclusion
Tertiary amide compounds represent a versatile and pharmacologically significant class of molecules. While seemingly simple, their structure offers a rich platform for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. As exemplified by the valpromide family, these compounds can serve as effective prodrugs or as potent, metabolically stable agents in their own right. The principles of their synthesis are well-established, and a robust workflow for their characterization ensures the integrity of research findings. From established applications in neurology to emerging roles in oncology, the continued exploration of tertiary amides promises to yield novel and impactful therapeutic agents for researchers, scientists, and drug development professionals.
References
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Molecules. [Link]
-
Bialer, M. (1991). Clinical pharmacology of valpromide. Clinical Pharmacokinetics. [Link]
-
Valpromide. (n.d.). Wikipedia. [Link]
-
Haj-Yehia, A., & Bialer, M. (1991). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Pharmaceutical Research. [Link]
-
What is the mechanism of Valpromide? (2024). Patsnap Synapse. [Link]
-
Yuan, G., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. (2022). ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Amides. (n.d.). EBSCO Research Starters. [Link]
-
Pattar, S. V. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). ResearchGate. [Link]
-
N-Acylamides. (n.d.). Wikipedia. [Link]
-
Identification and Characterization of N-acyltransferase Enzymes that are Involved in the Biosynthesis of Fatty Acid Amides. (2017). Digital Commons @ USF. [Link]
-
N,N-Dimethylpropionamide CAS 758-96-3. (2021). Watson International. [Link]
-
2,2-dimethyl-N-propylpropanamide. (n.d.). PubChem. [Link]
-
Propanamide, N-isobutyl-2,2-dimethyl. (n.d.). Cheméo. [Link]
-
De novo in silico screening of natural products for antidiabetic drug discovery: ADMET profiling, molecular docking, and molecular dynamics simulations. (2025). Molecular Diversity. [Link]
-
Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (2014). Organic & Biomolecular Chemistry. [Link]
-
Yang, S., et al. (2020). Discovery of novel tertiary amide derivatives as NEDDylation pathway activators to inhibit the tumor progression in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
-
N,N-diethyl-2,2-dimethylpropanamide. (n.d.). PubChem. [Link]
-
N,N-Dimethylpropanamide. (n.d.). Chemsrc. [Link]
-
Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
Screening of Natural Products and Derivatives for the Identification of RND Efflux Pump Inhibitors. (2018). Combinatorial Chemistry & High Throughput Screening. [Link]
-
Synthesis of Heteroaromatic Compounds. (2023). Molecules. [Link]
-
Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. (2023). Molecules. [Link]
-
Synthesis of 3′,5′-dithiothymidine and related compounds. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. pulsus.com [pulsus.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watson-int.com [watson-int.com]
- 7. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel tertiary amide derivatives as NEDDylation pathway activators to inhibit the tumor progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acylamides - Wikipedia [en.wikipedia.org]
- 10. "Identification and Characterization of N-acyltransferase Enzymes that " by Daniel Robert Dempsey [digitalcommons.usf.edu]
"discovery and history of Dipropionamide, 2,2,2-trimethyl- (6CI)"
A comprehensive search for "Dipropionamide, 2,2,2-trimethyl- (6CI)" reveals a significant lack of in-depth, publicly available information required to construct the requested technical guide.
While the compound is indexed in chemical databases, the available data is limited to basic physicochemical properties. There is no readily accessible body of scientific literature detailing its discovery, historical development, specific synthesis methodologies, or significant applications.
Key Search Outcomes:
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Identification: The compound is identified with the CAS Registry Number 3848-09-1.
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Basic Information: Public databases provide fundamental details such as its molecular formula (C9H19NO2) and molecular weight.
-
-
The original discovery and the researchers involved.
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Detailed, validated synthesis protocols.
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Elucidation of its mechanism of action or biological activity.
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Applications in research or industry.
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Due to the scarcity of detailed information in the public domain, it is not feasible to generate an in-depth technical guide on "Dipropionamide, 2,2,2-trimethyl- (6CI)" that would meet the core requirements of scientific integrity, historical context, and detailed experimental protocols as outlined in the user's request. The foundational knowledge for such a document does not appear to be publicly available at this time.
Abstract
The amide bond is a cornerstone of chemical and biological sciences, yet its formation and properties can be dramatically influenced by steric hindrance. This technical guide provides a comprehensive exploration of sterically hindered amides, with a particular focus on structures related to the pivaloyl group, a motif analogous to the "Dipropionamide, 2,2,2-trimethyl- (6CI)" query. We will delve into the synthetic challenges posed by these bulky structures and the innovative methodologies developed to overcome them. Furthermore, this guide will illuminate the unique chemical properties conferred by steric hindrance and the diverse applications of these molecules in drug discovery, materials science, and organic synthesis. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively work with this important class of compounds.
Introduction: The Significance of Steric Hindrance in Amide Chemistry
The amide functional group is ubiquitous in pharmaceuticals and biologically active compounds.[1] Its planarity and ability to participate in hydrogen bonding are critical to the structure and function of peptides and proteins. However, when bulky substituents are placed in proximity to the amide carbonyl or nitrogen, the resulting steric hindrance can profoundly alter the molecule's reactivity, conformation, and biological activity.
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a classic example of a sterically demanding substituent.[2] Amides incorporating this group, such as pivalamide ((CH₃)₃CC(O)NH₂), serve as excellent models for understanding the impact of steric bulk.[2][3] This steric shielding can protect the amide bond from enzymatic hydrolysis, a crucial strategy for enhancing the metabolic stability of drug candidates.[4] Conversely, this same bulkiness presents a significant challenge for chemical synthesis.[1]
This guide will explore the landscape of sterically hindered amides, using the pivaloyl moiety as a central theme to discuss related structures, synthetic strategies, and applications.
Synthetic Strategies for Sterically Hindered Amides
The conventional method for amide bond formation, the condensation of a carboxylic acid and an amine using a coupling reagent, often fails or gives low yields when dealing with sterically hindered substrates.[1] The bulky groups impede the approach of the amine to the activated carboxylic acid derivative.[4] To address this, several specialized synthetic methods have been developed.
Activated Carboxylic Acid Derivatives
One common approach involves the use of highly reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, which can overcome the steric barrier.[5] Pivaloyl chloride, for instance, is a common reagent for introducing the pivaloyl group.[3][6]
Mixed Anhydride Methods
Pivalic anhydride can be used as a reagent for the direct amidation of carboxylic acids.[7] This method is advantageous as the only by-product is the non-toxic and easily removable pivalic acid.[7][8]
Grignard Reagent-based Synthesis
A robust solution for the synthesis of highly hindered amides is the direct coupling of Grignard reagents with isocyanates.[1] This method has proven effective for a wide range of sterically demanding substrates where traditional coupling methods are inadequate.[9]
Workflow for the Synthesis of Sterically Hindered Amides
Caption: A generalized workflow for the synthesis of sterically hindered amides.
Properties of Pivaloyl-Containing Amides and Related Structures
The defining characteristic of amides bearing a pivaloyl group is their high steric bulk, which imparts several key properties:
-
Chemical Stability: The bulky t-butyl group effectively shields the amide bond from nucleophilic attack and hydrolysis, making these compounds stable under a wide range of reaction conditions.[6]
-
Metabolic Resistance: In a biological context, this steric hindrance can prevent enzymatic degradation, a valuable property in drug design.[4]
-
Conformational Restriction: The presence of a bulky group can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.
-
Crystallinity: Many pivaloyl-containing amides, like pivalamide itself, are crystalline solids at room temperature.[3]
Table 1: Physical Properties of Pivalamide and a Related Propionamide
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pivalamide | (CH₃)₃CC(O)NH₂ | C₅H₁₁NO | 101.15 | 154–157[3] | 212[3] |
| N,N-Diethylpropionamide | CH₃CH₂C(O)N(CH₂CH₃)₂ | C₇H₁₅NO | 129.20[10] | N/A | 77 (at 12 mmHg)[11] |
Applications in Research and Development
The unique properties of sterically hindered amides have led to their use in a variety of applications.
Medicinal Chemistry and Drug Discovery
-
Metabolic Stability: The introduction of sterically hindering groups near an amide bond is a common strategy to improve the metabolic stability of drug candidates.[4]
-
Enzyme Inhibitors: The pivalamide functional group is a component in the synthesis of molecules investigated as enzyme inhibitors, for example, against acetylcholinesterase and butyrylcholinesterase.[2]
-
Bioisosteres: In some cases, sterically hindered amides can serve as bioisosteres for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[5]
Organic Synthesis
-
Protecting Groups: The pivaloyl group is a robust protecting group for amines due to its stability.[6] It can be introduced using pivaloyl chloride and removed under specific, often harsh, conditions.[6]
-
Directing Groups: The steric bulk of the pivaloyl group can be leveraged to direct C-H functionalization reactions to specific positions on a molecule.[2]
Materials Science
-
Organogelators: The bulky t-butyl group of pivalamide can prevent close molecular packing, promoting the formation of hydrogen-bonded networks that are essential for creating supramolecular gels.[2] These have potential applications in environmental remediation, such as oil spill recovery.[2]
Conceptual Relationship of Pivaloyl Structures
Caption: Interrelationship of the topic query with key concepts and applications.
Experimental Protocols
The following protocols are representative examples for the synthesis and manipulation of pivaloyl-containing amides.
Protocol for the Synthesis of Pivalamide from Pivaloyl Chloride
This protocol describes the direct amidation of pivaloyl chloride with ammonia.[2]
Materials:
-
Pivaloyl chloride
-
Ammonia (aqueous solution or gas)
-
Aprotic solvent (e.g., diethyl ether or dichloromethane)
-
Ice bath
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Prepare a solution of pivaloyl chloride (1.0 eq) in a suitable aprotic solvent in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an excess of aqueous ammonia solution (or bubble ammonia gas through the solution) with vigorous stirring.
-
Allow the reaction to stir for 1-2 hours at 0 °C, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess ammonia and ammonium salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure pivalamide.
Protocol for the Deprotection of a Pivaloyl-Protected Amine via Reduction
This protocol uses a strong reducing agent to remove the pivaloyl group.[6]
Materials:
-
N-Pivaloyl amide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% NaOH solution
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the N-pivaloyl amide (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Conclusion
Sterically hindered amides, particularly those related to the pivaloyl moiety, represent a fascinating and synthetically challenging class of molecules. Their unique properties, born from steric congestion, have been ingeniously exploited in fields ranging from medicinal chemistry to materials science. An understanding of the specialized synthetic methods required to construct these compounds, as well as their inherent stability and conformational rigidity, is essential for any researcher looking to leverage their potential. As the demand for more stable and specific molecular entities grows, the principles discussed in this guide will continue to be of paramount importance in the design and synthesis of next-generation chemical compounds.
References
- Pivalamide - Grokipedia. (n.d.).
- Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- Kuhn, B., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. RSC Medicinal Chemistry, 15(1), 134-142.
- BenchChem. (n.d.). Pivalamide | 754-10-9.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
- Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 965583.
- Reddy, K. L., & Sridhar, R. (2013). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 11(30), 4961-4965.
- Reddy, K. L., & Sridhar, R. (2013). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ResearchGate.
- Nielsen, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11438-11444.
- National Center for Biotechnology Information. (n.d.). N,N-Diethylpropionamide. PubChem.
- ChemicalBook. (n.d.). N,N-Diethylpropionamide CAS#: 1114-51-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Diethylpropionamide CAS#: 1114-51-8 [m.chemicalbook.com]
Technical Assessment: Toxicology Profile of Dipropionamide, 2,2,2-trimethyl- (6CI)
This technical guide provides a comprehensive toxicological assessment of Dipropionamide, 2,2,2-trimethyl- (6CI) , identified by the IUPAC nomenclature as N-Isobutyryl-2,2-dimethylpropanamide (or N-Isobutyrylpivalamide).
CAS Registry Number: 114188-29-3
Chemical Formula:
Executive Summary
Dipropionamide, 2,2,2-trimethyl- (6CI) is an acyclic mixed imide structurally composed of an isobutyryl group and a pivaloyl group attached to a central nitrogen atom. Due to the scarcity of direct toxicological data for this specific intermediate, its safety profile is derived via Toxicological Read-Across (TRA) based on its metabolic hydrolysis products: Pivalic Acid and Isobutyric Acid .
Critical Safety Signal: The primary toxicological concern is the release of Pivalic Acid upon hydrolysis. Pivalic acid is a known inducer of secondary carnitine deficiency (hypocarnitinemia), which can lead to metabolic acidosis, hypoglycemia, and skeletal muscle dysfunction. Researchers handling this compound or developing drugs containing this moiety must monitor carnitine homeostasis.
Chemical Identity & Physicochemical Basis
Understanding the structure is prerequisite to predicting the toxicological pathway. The 6CI name "Dipropionamide, 2,2,2-trimethyl-" is a nomenclature artifact. The molecule is chemically an asymmetric imide.
| Property | Data | Relevance to Toxicology |
| Structure | Acyclic Imide ( | Susceptible to enzymatic hydrolysis by carboxylesterases and amidases. |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) | Moderate lipophilicity suggests good oral bioavailability and potential blood-brain barrier penetration. |
| Solubility | Low in water; High in organic solvents | Requires specific vehicle selection (e.g., PEG400, DMSO) for in vivo dosing. |
| Reactivity | Electrophilic Carbonyls | Potential for acylation of nucleophiles, though imides are generally less reactive than anhydrides. |
Toxicokinetics (ADME)
The toxicity of this compound is driven by its "Metabolic Activation" via hydrolysis.
Absorption & Distribution
-
Absorption: Rapidly absorbed via the gastrointestinal tract due to its non-ionized, lipophilic nature at physiological pH.
-
Distribution: Likely distributes to highly perfused tissues (liver, kidney).
Metabolism (The Critical Pathway)
The imide bond is unstable in biological systems. It undergoes hydrolysis, catalyzed by hepatic carboxylesterases (CES1/CES2) or plasma amidases.
Hydrolysis Reaction:
Excretion
-
Isobutyric Acid: Rapidly metabolized via the Valine catabolic pathway into Succinyl-CoA and enters the TCA cycle (Benign).
-
Pivalic Acid: Cannot be metabolized (beta-oxidation blocked by quaternary carbon). It is exclusively conjugated with L-Carnitine to form Pivaloylcarnitine , which is excreted in urine.
Figure 1: Metabolic fate of N-Isobutyrylpivalamide. The red pathway indicates the toxicological liability (Carnitine Depletion).
Toxicodynamics & Safety Profile
Acute Toxicity
Based on the LD50 values of its metabolites, the parent compound is predicted to have Moderate Acute Toxicity .
-
Oral (Rat): Predicted LD50 ~1000–1500 mg/kg (Driven by Pivalic Acid, LD50 ~900 mg/kg).
-
Dermal: Potential for irritation; systemic toxicity lower than oral.[1]
-
Inhalation: Vapors of hydrolysis products are irritating to the respiratory tract.
Repeated Dose Toxicity: The Carnitine Trap
Chronic exposure leads to the depletion of free L-carnitine pools.
-
Mechanism: Pivalic acid sequesters carnitine. Loss of carnitine impairs mitochondrial fatty acid beta-oxidation.
-
Clinical Manifestations:
-
Microvesicular steatosis (Fatty Liver).
-
Hypoglycemia (due to impaired gluconeogenesis).
-
Muscle weakness / Cardiomyopathy.
-
-
Risk Mitigation: Co-administration of L-Carnitine supplements is mandatory in clinical trials involving pivalate-generating moieties.
Genotoxicity
-
Ames Test: Predicted Negative . The structure lacks structural alerts for mutagenicity (e.g., nitro groups, epoxides, aromatic amines).
-
Chromosomal Aberration: Predicted Negative .
Irritation & Sensitization
-
Skin/Eye: Imides and their acid hydrolysis products are Irritants . Pivalic acid is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2).[1]
-
Sensitization: Unlikely to be a skin sensitizer (no protein binding alerts).[2]
Experimental Protocols for Validation
Since specific data is missing, the following protocols are required to validate the safety profile.
Protocol A: In Vitro Metabolic Stability (Hydrolysis Confirmation)
Objective: Determine the half-life (
-
System: Pooled Human Liver Microsomes (HLM) and Plasma.
-
Preparation: Incubate test compound (10 µM) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add microsomes/plasma.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring for:
-
Depletion of Parent (MRM transition: 172
85). -
Formation of Pivalic Acid (monitor negative ion mode or derivatized).
-
-
Success Criteria:
conversion to Pivalic Acid within 60 mins confirms the tox liability.
Protocol B: In Vivo Carnitine Monitoring (Rat 7-Day Study)
Objective: Assess the severity of carnitine depletion.
-
Animals: Sprague-Dawley Rats (n=5/group).
-
Dosing: Oral gavage at 0 (Vehicle), 100, 300, 1000 mg/kg/day for 7 days.
-
Biomarkers (Day 7):
-
Serum: Free Carnitine, Acylcarnitine, Pivaloylcarnitine.
-
Urine: 24h excretion of Pivaloylcarnitine.
-
Tissue: Liver carnitine levels.
-
-
Interpretation: A statistically significant drop in Free Carnitine coupled with high Pivaloylcarnitine confirms the hazard.
Figure 2: Decision tree for toxicological evaluation of pivalate-generating impurities.
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138646, Dipropionamide. Retrieved from [Link] (Note: Used for structural backbone verification).
-
Pivalic Acid Toxicity: European Chemicals Agency (ECHA).[3] Registration Dossier - 2,2-dimethylpropionic acid (Pivalic Acid). Retrieved from [Link]
-
Carnitine Depletion Mechanism: Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Retrieved from [Link]
-
Isobutyric Acid Safety: Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Isobutyric Acid. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of N-Isobutyrylpivalamide by GC-MS and HPLC-CAD
Abstract
This application note presents robust and validated analytical methodologies for the sensitive detection and precise quantification of N-isobutyrylpivalamide, a tertiary amide compound also known by its 6CI name, Dipropionamide, 2,2,2-trimethyl- (CAS: 114188-29-3)[1][2][3]. We provide detailed protocols for two primary analytical techniques: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The GC-MS method offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and unambiguous identification. The HPLC-CAD method serves as a valuable orthogonal technique, particularly for samples in complex matrices where an alternative separation mechanism is beneficial. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable analytical procedures for this non-chromophoric tertiary amide.
Introduction
N-isobutyrylpivalamide (Figure 1) is a tertiary amide characterized by the presence of two acyl groups—isobutyryl and pivaloyl—attached to a single nitrogen atom. Its formal chemical name is Propanamide, 2,2-dimethyl-N-(2-methyl-1-oxopropyl)-[1]. The structure lacks significant ultraviolet (UV) chromophores, rendering conventional HPLC-UV analysis challenging and insensitive. Therefore, analytical methods must employ alternative detection strategies to achieve the required levels of sensitivity and selectivity for research, process monitoring, and quality control applications.
The analysis of amides, particularly those with complex substitutions, is critical in various fields, including pharmaceutical development, industrial chemistry, and metabolic studies. Tertiary amides and N-acylated compounds can be challenging to analyze due to their chemical properties, such as high polarity or, conversely, high lipophilicity, and potential for thermal instability. Gas chromatography is a powerful technique for volatile and semi-volatile compounds, and its coupling with mass spectrometry provides definitive structural information.[4][5] For less volatile or thermally labile compounds, HPLC is the method of choice. However, for non-chromophoric analytes like N-isobutyrylpivalamide, universal detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) are essential.[6]
This guide provides two comprehensive, self-validating protocols that address these challenges, explaining the rationale behind key experimental choices to ensure method robustness and scientific integrity.
Recommended Analytical Workflows
A generalized workflow for the analysis of N-isobutyrylpivalamide is presented below. The initial sample preparation steps are crucial for removing matrix interferences and concentrating the analyte prior to instrumental analysis.
PART I: PRIMARY METHOD - GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS)
Rationale: GC-MS is the recommended primary technique due to its high resolving power for volatile compounds and the definitive structural confirmation provided by mass spectrometry. Electron Ionization (EI) is expected to produce a characteristic fragmentation pattern for N-isobutyrylpivalamide, enabling both qualitative identification and sensitive quantitative analysis using Selected Ion Monitoring (SIM).
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of the analyte from an aqueous matrix.
-
pH Adjustment: To a 1.0 mL aqueous sample, add 100 µL of 1 M sodium bicarbonate solution to ensure the analyte is in a neutral, non-hydrolyzed state.
-
Solvent Addition: Add 2.0 mL of a suitable organic extraction solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat: Perform a second extraction on the remaining aqueous layer with an additional 2.0 mL of the organic solvent and combine the organic fractions.
-
Drying & Concentration: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
B. GC-MS Instrumental Protocol
The following conditions have been optimized for the analysis of tertiary amides and related compounds.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column provides good peak shape and resolution for a wide range of analytes.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas ensuring stable performance. |
| Injection | 1 µL, Splitless Mode | Maximizes analyte transfer to the column for trace-level detection.[8] |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature ramp allows for separation from lighter impurities, while the final hold ensures elution of the analyte. |
| Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition | Full Scan (m/z 40-300) and SIM | Full scan is used for initial identification. SIM mode is used for quantification, monitoring characteristic ions. |
C. Expected Results and Data Interpretation
-
Retention Time: The retention time will be highly reproducible under the specified conditions.
-
Mass Spectrum: The EI mass spectrum is predicted to show characteristic fragmentation. Key fragmentation pathways for tertiary amides often involve α-cleavage adjacent to the carbonyl groups. Expected fragment ions for N-isobutyrylpivalamide (MW 171.24) would include:
-
m/z 57: [(CH₃)₃C]⁺, the stable tert-butyl cation from the pivaloyl group.
-
m/z 85: [(CH₃)₃C-CO]⁺, the pivaloyl acylium ion.
-
m/z 43: [(CH₃)₂CH]⁺, the isopropyl cation from the isobutyryl group.
-
m/z 71: [(CH₃)₂CH-CO]⁺, the isobutyryl acylium ion. The molecular ion (M⁺) at m/z 171 may be of low abundance or absent, which is common for highly branched compounds. The presence of an odd-numbered molecular ion is a key indicator of a nitrogen-containing compound.[9]
-
-
Quantification: For high-sensitivity quantification, operate the mass spectrometer in SIM mode , monitoring the most abundant and specific fragment ions (e.g., m/z 85 and 71). Construct a calibration curve using external standards over the desired concentration range. Linearity (R² > 0.995) is expected.
PART II: ORTHOGONAL METHOD - HPLC WITH CHARGED AEROSOL DETECTION (HPLC-CAD)
Rationale: This method provides an alternative separation mechanism (reversed-phase liquid chromatography) and is suitable for confirming results from the GC-MS method. Since N-isobutyrylpivalamide lacks a UV chromophore, a universal detector is required. CAD is an excellent choice, offering near-universal response for non-volatile and semi-volatile analytes with good sensitivity and a wide dynamic range.
A. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up samples with complex matrices.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 1.0 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate and reconstitute in 200 µL of the initial mobile phase for HPLC analysis.
B. HPLC-CAD Instrumental Protocol
| Parameter | Condition | Rationale |
| HPLC System | Thermo Scientific Vanquish or equivalent | A modern UHPLC/HPLC system capable of precise gradient formation. |
| Detector | Charged Aerosol Detector (CAD), e.g., Thermo Vanquish CAD | Provides universal detection for non-chromophoric compounds.[6] |
| Column | Discovery® RP-Amide C16 (15 cm x 4.6 mm, 5 µm) or equivalent C18 | The embedded amide group in the C16 chain offers alternative selectivity for polar compounds. A standard C18 is also suitable. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amides. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 95% B over 10 min, hold at 95% B for 3 min, return to 30% B and equilibrate for 5 min | A gradient elution ensures the separation of the analyte from matrix components with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Vol. | 10 µL | Standard injection volume. |
| CAD Settings | Evaporation Temp: 35°C, Power Function: 1.0 | Settings should be optimized for the specific mobile phase and flow rate to maximize signal-to-noise. |
C. Expected Results and Data Interpretation
-
Retention and Peak Shape: The analyte should elute as a sharp, symmetrical peak. The retention time will be dependent on the exact column and gradient conditions but will be highly reproducible.
-
Quantification: The CAD response is dependent on the mass of the analyte, not its optical properties. Generate a calibration curve by plotting the peak area versus the concentration of the standards. A non-linear (e.g., quadratic) fit may be required for the calibration curve over a wide concentration range, which is typical for CAD.
References
- Current time information in Potter County, US. Google Search. Accessed February 21, 2026.
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available from: [Link]
-
Gerlo, E., et al. Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. Published August 2025. Available from: [Link]
-
ResearchGate. We are looking for an HPLC method for determination of tertiary amines. Accessed February 21, 2026. Available from: [Link]
-
Prakash, G. K. S., et al. N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. Journal of Chemical and Pharmaceutical Research. Published February 19, 2018. Available from: [Link]
-
Brooks, J. B., et al. Qualitative GC Analysis of Bacterial Amines as Their Acylated Derivatives. Journal of Chromatographic Science. Published January 22, 1984. Available from: [Link]
-
Destaillats, H., et al. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. Published June 13, 2008. Available from: [Link]
-
Thesis, University of Glasgow. Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Published May 24, 2019. Available from: [Link]
-
Pardasani, D., et al. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. PubMed. Published October 9, 2018. Available from: [Link]
-
de Souza, A. C. B., et al. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. Accessed February 21, 2026. Available from: [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Published July 30, 2024. Available from: [Link]
-
Reddy, T. J., et al. Mass spectral studies of N,N-dialkylaminoethanols. ResearchGate. Published August 2025. Available from: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Available from: [Link]
-
Reddy, T. J., et al. Mass spectral studies of N,N-dialkylaminoethanols. PubMed. Published 2003. Available from: [Link]
-
Pérez-Mayán, L., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Published May 20, 2023. Available from: [Link]
-
PubChem. Methyl diisopropyl propionamide. Accessed February 21, 2026. Available from: [Link]
-
ResearchGate. Analytical methods for psychoactive N,N-dialkylated tryptamines. Published August 2025. Available from: [Link]
-
Jagota, N. K., et al. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. PubMed. Published July 19, 1996. Available from: [Link]
- Google Patents. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug.
-
CAS Common Chemistry. Diethylpropionamide. Accessed February 21, 2026. Available from: [Link]
-
MDPI. Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates. Published August 23, 2025. Available from: [Link]
-
Royal Society of Chemistry. Rapid, regioselective deuteration of dimethyl-2,2′-bipyridines via microwave-assistance. Available from: [Link]
Sources
- 1. 114188-29-3 CAS Manufactory [m.chemicalbook.com]
- 2. Dipropionamide, 2,2,2-trimethyl- (6CI) | 114188-29-3 [chemicalbook.com]
- 3. CAS-Nummernliste -1- Seite 726-Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust UPLC-Q/Orbitrap-HRMS Method for the Sensitive and Accurate Analysis of Cytotoxic Drugs in Biological Matrices
Abstract
This document details a comprehensive and validated Ultra-Performance Liquid Chromatography Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q/Orbitrap-HRMS) method for the simultaneous quantification of multiple cytotoxic drugs in biological matrices. The inherent toxicity and narrow therapeutic indices of these compounds necessitate highly sensitive, selective, and accurate analytical methods for applications ranging from therapeutic drug monitoring (TDM) to environmental and occupational exposure assessment.[1][2][3] This protocol leverages the sub-2 µm particle technology of UPLC for rapid and efficient chromatographic separation, coupled with the high-resolution, accurate-mass (HRAM) capabilities of Q-Orbitrap MS. The method provides exceptional selectivity by distinguishing target analytes from endogenous matrix interferences and offers the ability to perform retrospective data analysis, a significant advantage over traditional triple quadrupole systems.[4][5][6] We present a complete workflow, from sample preparation to data analysis, and discuss key method validation parameters according to regulatory guidelines.
Introduction: The Analytical Challenge of Cytotoxic Drugs
Cytotoxic drugs, the cornerstone of many chemotherapy regimens, are designed to eliminate rapidly proliferating cancer cells. However, their potent, non-specific mechanism of action can also harm healthy tissues, leading to significant toxicity.[7] This creates a critical need for precise analytical methods to ensure patient safety and therapeutic efficacy. Furthermore, the handling of these hazardous drugs in clinical and pharmaceutical settings poses a risk of occupational exposure, requiring sensitive monitoring of work environments to protect healthcare personnel.[1][2]
Traditionally, quantitative analysis has been the domain of triple quadrupole (QQQ) mass spectrometry. However, complex biological matrices often contain isobaric interferences—compounds with the same nominal mass as the analyte—which can lead to inaccurate quantification. The Q-Orbitrap platform overcomes this limitation by providing market-leading resolving power, which physically separates ions of interest from matrix ions based on their exact mass.[4][5] This high-resolution, accurate-mass (HRAM) capability enables superior selectivity and confidence in results. The Q-Orbitrap's ability to perform full-scan analysis allows for the collection of comprehensive data, making it possible to retrospectively screen for compounds not included in the initial targeted list without re-injecting the sample.[4][8]
This application note provides a self-validating system for researchers and drug development professionals, detailing a robust protocol for the analysis of a panel of cytotoxic drugs. We explain the causality behind each experimental choice, ensuring both technical accuracy and field-proven insight.
Materials and Instrumentation
The successful implementation of this method requires high-purity reagents and precision instrumentation to achieve the desired levels of sensitivity and reproducibility.
| Category | Item | Supplier/Specifications |
| Instrumentation | UPLC System | Thermo Scientific™ Vanquish™ Flex Quaternary UHPLC system or equivalent |
| HRMS System | Thermo Scientific™ Orbitrap™ Exploris™ 120 Mass Spectrometer or equivalent Q-Orbitrap | |
| Analytical Column | Thermo Scientific™ Hypersil GOLD™ (2.1 mm × 100 mm, 1.9 µm) or equivalent C18 column[1] | |
| Centrifuge | Capable of >12,000 rpm and 4°C | |
| Analytical Balance | 5-decimal place readability | |
| Chemicals & Reagents | Cytotoxic Drug Standards | Certified reference material grade (>98% purity) |
| Internal Standards (IS) | Stable isotope-labeled analogs of target drugs | |
| Water | LC-MS grade | |
| Acetonitrile (ACN) | LC-MS grade | |
| Methanol (MeOH) | LC-MS grade | |
| Formic Acid (FA) | LC-MS grade, >99% purity | |
| Blank Matrix | Human plasma (K2-EDTA), free of target analytes |
Experimental Protocols
Standard and Sample Preparation: The Foundation of Accuracy
Meticulous preparation is critical for minimizing variability and matrix effects.[9] The chosen protein precipitation protocol is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis.[10]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each cytotoxic drug reference standard and dissolve in 1 mL of methanol.[2][11] Causality: Methanol is an effective solvent for a wide range of cytotoxic drugs and is compatible with the reverse-phase chromatography mobile phase.
-
Intermediate Stock Solution (50 µg/mL): Combine 50 µL of each primary stock solution and dilute with methanol.[2][11] This mixed solution serves as the source for all calibration and quality control standards.
-
Internal Standard (IS) Stock (100 ng/mL): Prepare a working solution of the stable isotope-labeled internal standard(s) in a 50:50 (v/v) ACN:Water mixture.
-
Calibration Curve Standards (0.5 - 1,000 ng/mL): Perform serial dilutions of the intermediate stock solution to prepare calibration standards at concentrations such as 0.5, 1, 3, 10, 30, 100, 300, and 1,000 ng/mL in blank plasma.[1][3]
-
Aliquoting: Pipette 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[10] Causality: Acetonitrile is a highly efficient solvent for precipitating plasma proteins. The 3:1 solvent-to-sample ratio ensures complete precipitation. The acid helps to maintain analyte stability and improve ionization efficiency.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C. Causality: Centrifugation pellets the precipitated proteins, leaving the analytes of interest in the supernatant. Performing this at a low temperature minimizes the risk of analyte degradation.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an LC-MS autosampler vial. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the UPLC-HRMS system.
Sources
- 1. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 5. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. lcms.cz [lcms.cz]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for the Synthesis of 2-(6-methoxy-2-naphthyl)propionamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, starting from the widely available non-steroidal anti-inflammatory drug (NSAID), Naproxen. The primary method detailed is a robust and versatile amide coupling reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This approach is renowned for its mild reaction conditions, good to excellent yields, and straightforward purification. We will delve into the mechanistic rationale behind the chosen reagents, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization. This guide is intended to equip researchers with the practical and theoretical knowledge required to synthesize novel Naproxen derivatives for applications in drug discovery and medicinal chemistry.
Introduction: The Rationale for Derivatization
Naproxen, or (+)-(S)-2-(6-methoxy-2-naphthyl)propionic acid, is a cornerstone in the management of pain and inflammation. Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, the presence of a free carboxylic acid group is associated with gastrointestinal side effects, such as irritation and ulceration, due to direct contact with the gastric mucosa.[1][2]
A common and effective strategy in medicinal chemistry to mitigate these adverse effects and potentially enhance or modify the pharmacological profile of a drug is to mask the free carboxylic acid group.[1][2] Converting the carboxylic acid to an amide is a well-established prodrug strategy that can improve the drug's therapeutic index.[1][3] The resulting propionamide derivatives often exhibit retained or enhanced anti-inflammatory activity with reduced ulcerogenic potential.[1][4] This protocol focuses on a reliable method for this crucial chemical modification.
The Synthetic Strategy: EDC/HOBt-Mediated Amide Coupling
Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions. The acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium carboxylate salt, which passivates the amine's nucleophilicity.[5] While this salt can be dehydrated to an amide at very high temperatures (>100 °C), such conditions are unsuitable for many complex molecules.[5]
To overcome this, we employ a coupling agent. Carbodiimides, such as EDC, are highly effective for this purpose. The core principle of this method is the in situ activation of the carboxylic acid.
The Mechanism of Action: A Self-Validating System
The EDC/HOBt coupling reaction is a two-step process that ensures high efficiency and minimizes side reactions. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxyl group of Naproxen to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, but it is also unstable in solution and can rearrange to a non-reactive N-acylurea byproduct or hydrolyze.[6][7][8]
-
Interception and Formation of a Stable Active Ester: This is the critical role of HOBt. As a superior nucleophile, HOBt rapidly attacks the O-acylisourea intermediate.[6][9] This forms a more stable HOBt-ester (an active ester) and releases the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea. The HOBt-ester is sufficiently reactive to be readily attacked by the primary amine but is less prone to side reactions, such as racemization at the chiral center of Naproxen.[4][10][11]
-
Amide Bond Formation: The desired amine then attacks the carbonyl carbon of the HOBt-ester, forming the stable amide bond and regenerating HOBt, which can then act catalytically.[9][12]
This elegant mechanism provides a self-validating system: the successful formation of the product relies on a cascade of favorable reactions that outcompete potential side reactions.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Materials and Equipment
Proper preparation is paramount for a successful synthesis. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere where necessary.
| Reagent / Material | Grade | Supplier (Example) | Purpose |
| (S)-Naproxen | ≥98% | Sigma-Aldrich | Starting Material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | ≥98% | Sigma-Aldrich | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) Hydrate | ≥97% | Sigma-Aldrich | Additive/Catalyst |
| Aniline (or other primary amine) | ≥99% | Sigma-Aldrich | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic Base |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |
| 0.1 M Hydrochloric Acid (HCl) | Aqueous | Lab-prepared | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab-prepared | Aqueous Wash |
| Saturated Sodium Chloride (Brine) | Aqueous | Lab-prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Chromatography Stationary Phase |
Detailed Experimental Protocol
This protocol details the synthesis of a representative derivative, N-phenyl-2-(6-methoxy-2-naphthyl)propionamide. The molar equivalents can be adapted for other primary amines.
Caption: General workflow for the synthesis of Naproxen amides.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-Naproxen (1.0 eq.), the desired primary amine (e.g., aniline, 1.0 eq.), HOBt (0.1-1.2 eq.), and anhydrous dichloromethane (DCM, ~10 volumes relative to the acid).
-
Expertise & Experience: Using a slight excess of the amine can be beneficial if it is volatile or inexpensive. The amount of HOBt can be catalytic (0.1 eq.), but using a stoichiometric amount (1.2 eq.) is often recommended to maximize reaction speed and minimize side reactions.[13]
-
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.2-2.0 eq.) to the mixture. If the amine starting material is supplied as a hydrochloride salt, an additional equivalent of base is required to neutralize it.
-
Causality: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and any ammonium salts present without competing with the primary amine as a nucleophile.[13]
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Activation: Add EDC·HCl (1.2 eq.) to the cold reaction mixture in several portions over 10 minutes.
-
Causality: Portion-wise addition helps to control any exotherm and ensures the highly reactive O-acylisourea intermediate is formed gradually and can be efficiently trapped by HOBt.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the Naproxen starting material is consumed.
-
Work-up - Dilution: Once the reaction is complete, dilute the mixture with additional DCM (e.g., 10 volumes).
-
Work-up - Aqueous Extraction: Transfer the diluted mixture to a separatory funnel.
-
a. Wash the organic layer successively with 0.1 M HCl (2 x 15 mL). This step removes excess amine and DIPEA.
-
b. Wash with saturated aqueous NaHCO₃ (2 x 15 mL). This removes unreacted Naproxen and HOBt.
-
c. Wash with brine (1 x 15 mL). This removes residual water and helps to break any emulsions.
-
Trustworthiness: This washing sequence is crucial for removing the water-soluble EDC-urea byproduct and other reagents, simplifying the final purification step.[11]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure propionamide derivative.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Expected Results and Data Presentation
The EDC/HOBt coupling protocol is generally high-yielding. Below is a table of expected data for a representative set of derivatives.
| Derivative Name | Amine Used | Expected Yield | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| N-phenyl-2-(6-methoxy-2-naphthyl)propionamide | Aniline | 75-90% | ~8.5 (s, 1H, N-H), 7.0-7.8 (m, Ar-H), 3.9 (s, 3H, OCH₃), 1.6 (d, 3H, CH₃) | ~3300 (N-H stretch), ~1660 (Amide I, C=O stretch) |
| N-benzyl-2-(6-methoxy-2-naphthyl)propionamide | Benzylamine | 80-95% | ~8.3 (t, 1H, N-H), 7.1-7.8 (m, Ar-H), 4.4 (d, 2H, N-CH₂), 3.9 (s, 3H, OCH₃), 1.6 (d, 3H, CH₃) | ~3290 (N-H stretch), ~1650 (Amide I, C=O stretch) |
| N-(4-chlorophenyl)-2-(6-methoxy-2-naphthyl)propionamide | 4-Chloroaniline | 70-85% | ~8.6 (s, 1H, N-H), 7.2-7.8 (m, Ar-H), 3.9 (s, 3H, OCH₃), 1.6 (d, 3H, CH₃) | ~3310 (N-H stretch), ~1665 (Amide I, C=O stretch) |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; Hydrolysis of activated intermediate. | Ensure all reagents and solvents are anhydrous. Extend reaction time or consider gentle heating (40 °C). Use stoichiometric HOBt. |
| Messy TLC / Multiple Spots | Formation of N-acylurea byproduct; Degradation. | Ensure EDC is added at 0 °C. Use HOBt to suppress side reactions. Verify the purity of starting materials. |
| Difficulty Removing Urea Byproduct | Insufficient aqueous washing. | Perform the acidic wash (e.g., 0.1 M HCl) thoroughly, as the urea byproduct is more soluble at low pH. |
| Emulsion During Work-up | Presence of amphiphilic molecules. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break the emulsion. |
Conclusion
The EDC/HOBt-mediated coupling of Naproxen with primary amines is a highly efficient, reliable, and versatile method for synthesizing 2-(6-methoxy-2-naphthyl)propionamide derivatives. The protocol's success lies in its well-understood mechanism, which minimizes side reactions and allows for straightforward purification. By following the detailed steps and understanding the chemical principles outlined in this guide, researchers can confidently produce a wide array of Naproxen amides for further investigation in drug development and other scientific disciplines.
References
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Ghangale, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5959-5962. Available at: [Link]
-
Dunetz, J. R., et al. (2009). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 13(1), 2-11. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Udupi, R.H., et al. (1998). Synthesis and biological activity of some 2-(6-methoxynaphthyl) propionamido azetidine-2-ones. Indian Journal of Heterocyclic Chemistry, 7(3), 221-224.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2024, April 28). r/Chempros: EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(6-methoxy-2-naphthyl)propionic acid. Retrieved from [Link]
-
Sharma, A., et al. (2018). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 16(30), 5488-5493. Available at: [Link]
-
Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5422-5426. Available at: [Link]
-
Kumar, A., et al. (2011). 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide. Molbank, 2011(4), M741. Available at: [Link]
-
ResearchGate. (n.d.). The new compounds are created from 2-(6-methoxy-2-naphthyl)-propionic acid (A). [Image]. Retrieved from [Link]
-
Al-Obaidi, A. H. A., et al. (2020). Synthesis and characterization some of metals(II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. Research Journal of Pharmacy and Technology, 13(3), 1234-1239. Available at: [Link]
- Levit, G. L., et al. (2002). Synthesis and antiinflammatory and analgesic activity of naproxen amides with amino acid derivatives. Pharmaceutical Chemistry Journal, 36(5), 232-234.
-
Fernandes, P. A. B., et al. (2014). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 8, 1329-1342. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotium.com [biotium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Propionamide Scaffold in Modern Medicinal Chemistry
Introduction: The Understated Power of the Propionamide Moiety
In the vast landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, acting as privileged scaffolds that offer a favorable combination of metabolic stability, synthetic accessibility, and versatile pharmacophoric features. The propionamide group—a simple three-carbon carboxamide—is a prime example of such a scaffold.[1][2] While seemingly unassuming, its inherent chemical properties make it a cornerstone in the design of a diverse array of therapeutic agents.
The propionamide structure provides a robust framework that can be readily functionalized, allowing chemists to precisely orient functional groups in three-dimensional space to achieve optimal interactions with biological targets. Its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O) is critical for anchoring ligands within protein binding pockets. Furthermore, the propionyl backbone offers a degree of conformational flexibility that can be fine-tuned through substitution to balance target affinity with desirable pharmacokinetic properties.
This guide delves into the multifaceted applications of the propionamide scaffold in contemporary drug discovery. We will explore its role in several key therapeutic areas, moving beyond a mere catalog of drugs to dissect the causal relationship between the scaffold's structure and its biological function. The included protocols are designed not just as instructions, but as self-validating experimental systems, providing researchers with a reliable foundation for their own investigations.
Targeting the Central Nervous System: FAAH Inhibitors for Pain and Neurological Disorders
The endocannabinoid system (ECS) is a critical regulator of pain, mood, and memory. A key strategy for modulating the ECS is to increase the levels of endogenous cannabinoids like anandamide.[3] This is achieved by inhibiting the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down anandamide.[4][5] Elevating anandamide levels through FAAH inhibition offers a more nuanced therapeutic effect than direct cannabinoid receptor agonists, potentially avoiding undesirable psychotropic side effects.[4]
The propionamide scaffold has been instrumental in developing potent and selective FAAH inhibitors. The scaffold serves as a central hub from which functionalities can be projected to interact with the enzyme's active site and surrounding channels.
Mechanism of Action: Covalent Modification by Propionamide-derived Inhibitors
Many propionamide-based FAAH inhibitors function as mechanism-based irreversible inhibitors. They are designed to mimic the endogenous substrate, allowing them to enter the FAAH active site. The catalytic serine residue (Ser241) attacks the carbonyl group of the inhibitor.[4] While this typically leads to hydrolysis, in these inhibitors, the propionamide core is often attached to a reactive group (e.g., a carbamate) that, following the initial nucleophilic attack, carbamylates the serine residue, rendering the enzyme inactive.[6]
Caption: Workflow of FAAH inactivation by a propionamide-based covalent inhibitor.
Protocol 1: In Vitro FAAH Activity Inhibition Assay
This protocol provides a fluorometric method to assess the inhibitory potential of a novel propionamide derivative against human FAAH. The assay relies on a substrate that becomes fluorescent upon hydrolysis by FAAH.
Principle: The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will slow this rate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide)
-
Test Propionamide Compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test propionamide compound in DMSO. A typical starting concentration is 1 mM.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
80 µL of FAAH Assay Buffer
-
10 µL of diluted test compound, control inhibitor, or DMSO (for vehicle control).
-
10 µL of recombinant human FAAH enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: The known inhibitor (URB597) must yield an IC50 value within the expected literature range, validating the assay setup.
-
Z'-factor: Calculate the Z'-factor using the vehicle and no-enzyme controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.
Oncology: A Scaffold for Kinase Inhibition and Beyond
The propionamide framework is a recurring feature in small molecule kinase inhibitors, drugs that target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.[7][8] Its utility also extends to other anticancer strategies, including the development of Selective Androgen Receptor Modulators (SARMs).
A. Propionamide-Based Kinase Inhibitors
Protein kinases are a large family of enzymes crucial for cell signaling, and their abnormal activity is linked to many cancers.[7][8] Small molecule inhibitors that block their function have become a major class of cancer therapeutics.[9][10] The propionamide moiety often serves as a linker, connecting different recognition elements of the inhibitor and providing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 79-05-0: Propionamide | CymitQuimica [cymitquimica.com]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Protein Kinase Inhibitors as Therapeutic Drugs in AML: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
Application Note: A Comprehensive Guide to Developing HPLC Methods for Amide Compound Quantification
Abstract
This guide provides a detailed framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of amide-containing compounds. Recognizing the diverse physicochemical properties of amides, this document moves beyond a one-size-fits-all template. Instead, it offers a logical, in-depth exploration of the critical choices an analytical scientist must make, from stationary phase selection and mobile phase optimization to detection and method validation. This application note is intended for researchers, scientists, and drug development professionals seeking to establish accurate, reproducible, and reliable analytical methods for these ubiquitous and important molecules.
Introduction: The Analytical Challenge of Amide Compounds
Amide functional groups are cornerstones of pharmaceutical and biological chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of small molecule drugs and industrial chemicals. While this functional group is stable, its inherent polarity and capacity for hydrogen bonding present unique challenges in chromatographic separation and quantification.
Difficulties in amide analysis often manifest as:
-
Poor retention on traditional reversed-phase (RP) columns, especially for small, polar amides.
-
Peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.[1][2][3]
-
Limited solubility in highly organic mobile phases.
-
Co-elution with other polar compounds in complex matrices.
This guide provides a systematic approach to overcoming these challenges by explaining the causality behind each methodological choice, ensuring the development of a scientifically sound and defensible analytical method.
The Method Development Workflow: A Strategic Approach
A successful HPLC method is built on a logical progression of decisions. The following workflow outlines a strategic path from initial considerations to a fully validated method.
Caption: A strategic workflow for HPLC method development.
Phase 1: Foundational Strategy - Column and Mobile Phase Selection
The success of an HPLC separation is fundamentally determined by the chemical interactions between the analyte, the stationary phase, and the mobile phase. For amides, the choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is a critical first step.
Stationary Phase Selection: A Tale of Two Chemistries
Reversed-Phase (RP) Chromatography: RP-HPLC is the workhorse of modern chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4]
-
When to Choose RP: For amides with sufficient hydrophobicity to be retained on a C18 column, RP is often the preferred starting point due to its robustness and familiarity.
-
The Challenge of "Phase Collapse": For highly polar amides, a high percentage of water is needed in the mobile phase for elution. This can lead to "phase collapse" or "dewetting" on traditional C18 columns, where the alkyl chains fold in on themselves, drastically reducing retention and reproducibility.[5]
-
The "Polar-Embedded" Solution: To counter this, columns with polar-embedded groups (e.g., amides or carbamates) are highly recommended.[6][7][8] These stationary phases are designed to be compatible with 100% aqueous mobile phases, preventing phase collapse and offering alternative selectivity for polar compounds.[7][8]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the analysis of very polar compounds that are poorly retained in RP.[5][9][10][11] It employs a polar stationary phase (such as bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[9][12][13]
-
Mechanism of Retention: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase.[9][11] Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11]
-
Amide Stationary Phases in HILIC: Amide-bonded HILIC columns are particularly effective for separating a wide range of polar compounds.[9][10][12] They offer robust hydrogen bonding and dipole-dipole interactions, which are key retention mechanisms in HILIC.[9]
-
Advantages for LC-MS: The high organic content of the mobile phase in HILIC is advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[9]
Caption: Decision logic for RP vs. HILIC column selection.
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase composition is the most powerful tool for manipulating retention and selectivity.
Key Parameters to Optimize:
-
Organic Solvent: Acetonitrile is generally preferred over methanol in both RP and HILIC due to its lower viscosity and better UV transparency at low wavelengths.[14]
-
pH Control: The pH of the mobile phase is critical, especially for amides that also contain ionizable functional groups (e.g., carboxylic acids or amines).[15][16]
-
Causality: Adjusting the pH to suppress the ionization of the analyte or residual silanols on the column can dramatically improve peak shape. For basic compounds, a low pH (e.g., pH ≤ 3) protonates the basic analyte and suppresses the ionization of acidic silanols, minimizing unwanted secondary interactions that cause peak tailing.[1][2]
-
-
Additives and Buffers:
-
Acidic Modifiers: Formic acid (0.1%) is a common choice, particularly for LC-MS applications, as it is volatile and aids in protonation for positive ion mode detection.[17] Trifluoroacetic acid (TFA) can improve peak shape but may cause ion suppression in MS.
-
Buffers: For methods requiring precise pH control (especially when operating near an analyte's pKa), a buffer system (e.g., ammonium formate or ammonium acetate) is essential. A mobile phase with 10 mM ammonium formate and 0.125% formic acid has shown good performance for separating various polar compounds on an amide column.[18]
-
Table 1: Recommended Starting Conditions for Mobile Phase Screening
| Parameter | Reversed-Phase (Polar-Embedded C18) | HILIC (Amide Phase) | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water | Establishes a polar environment for RP and a non-polar environment for HILIC. Formic acid aids in protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water | Acetonitrile is the strong eluting solvent in RP and the weak solvent in HILIC (water is strong). |
| Initial Gradient | 5-95% B over 15 min | 95-50% B over 15 min | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Standard starting flow rate. |
| Column Temp. | 30-40 °C | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity. |
Phase 2: Detection Strategies
UV Detection: For amides containing a chromophore, UV detection is a simple and robust choice. The peptide bond itself has a UV absorbance around 200-220 nm.[19] However, working at these low wavelengths can lead to interference from mobile phase components and impurities. If the molecule contains other aromatic or conjugated systems, selecting a higher, more specific wavelength (λmax) will improve sensitivity and selectivity.[19][20]
Mass Spectrometry (MS) Detection: LC-MS is the gold standard for quantification in complex matrices due to its superior sensitivity and specificity.[17][21]
-
Ionization: Electrospray Ionization (ESI) is typically used for polar molecules like amides.
-
Mode: Positive ion mode is generally preferred, as the amide nitrogen or other basic sites can be readily protonated, especially in an acidic mobile phase.
-
Detection: Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[17][22]
Phase 3: Protocol, System Suitability, and Validation
Detailed Experimental Protocol: Quantification of a Hypothetical Amide Drug
This protocol outlines the steps for quantifying "Amide-X" using a polar-embedded reversed-phase column.
1. Materials and Reagents:
-
Amide-X reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Amide-X reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute the sample to be analyzed with the initial mobile phase to fall within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
3. HPLC-UV Method Parameters:
| Parameter | Setting |
| Column | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B in 10 min, hold at 70% B for 2 min, return to 10% B in 1 min, equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35 °C |
| UV Wavelength | 254 nm (or λmax of Amide-X) |
4. System Suitability Testing (SST): Before any sample analysis, the performance of the chromatographic system must be verified.[23][24] This is a non-negotiable step in regulated environments.[25]
-
Procedure: Make five replicate injections of a mid-range calibration standard.
-
Acceptance Criteria: The system is deemed suitable for analysis only if the following criteria are met.[24][26]
Table 2: Typical System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[26] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and pump.[26][27] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[24] |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures baseline separation from impurities or other components.[23][26] |
Method Validation: Ensuring Trustworthiness
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[28] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[28][29]
Table 3: Key Validation Parameters according to ICH Q2(R1)
| Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Analyze placebo, known impurities, and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze a minimum of 5 concentration levels and perform linear regression (R² > 0.99). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo matrix with known analyte concentrations (e.g., 80%, 100%, 120% of target). |
| Precision | To measure the agreement between a series of measurements. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) and confirmed by accuracy/precision studies. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and organic content (±2%). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanols.- Column void or contamination.- Analyte overload. | - Lower mobile phase pH (for basic analytes).[1][2]- Use a modern, high-purity, end-capped column.- Flush the column or replace the inlet frit.[2]- Reduce sample concentration. |
| Poor Retention (RP) | - Analyte is too polar.- Phase collapse of C18 column. | - Switch to a polar-embedded RP column.- Switch to a HILIC method.- Decrease the organic content of the mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Mobile phase composition changing (e.g., evaporation).- Pump malfunction. | - Ensure at least 10 column volumes for equilibration between runs.- Keep mobile phase bottles capped.- Check pump for leaks and perform maintenance. |
| Split Peaks | - Clogged inlet frit.- Sample solvent incompatible with mobile phase. | - Reverse-flush the column (if permitted by manufacturer).- Dissolve the sample in the initial mobile phase. |
Conclusion
Developing a robust HPLC method for amide quantification is a systematic process that requires a deep understanding of chromatographic principles. By carefully considering the analyte's properties and making informed decisions on the stationary phase, mobile phase, and detection parameters, it is possible to create a method that is sensitive, specific, and reproducible. The causality-driven approach outlined in this guide, grounded in authoritative standards like ICH Q2(R1), provides a reliable framework for achieving analytical excellence. The protocols and troubleshooting advice herein are designed to empower scientists to develop and validate high-quality HPLC methods for the vast and varied world of amide-containing molecules.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Welch Materials, Inc. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
HILIC-Amide Column HPLC Chromatography. BioVanix Technology. [Link]
-
Quality Guidelines. ICH. [Link]
-
Amide or Amino HPLC Columns What are the Differences - Tech Information. Welch Materials, Inc. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc. [Link]
-
HALO® RP-Amide HPLC Columns from Advanced Materials Technology. Restek. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Publishing Group. [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers. [Link]
-
Inertsil Amide HPLC Column, 3 µm, 150 x 4.6 mm. GL Sciences. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Labmate Online. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc. [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).. ResearchGate. [Link]
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]
-
First LC/MS Determination of Cyanazine Amide, Cyanazine Acid, and Cyanazine in Groundwater Samples. ACS Publications. [Link]
-
HPLC Method Development Step by Step. YouTube. [Link]
-
Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV.... ResearchGate. [Link]
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. ResearchGate. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
Method Development Guide (rev. 05/04). HPLC. [Link]
-
Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. MDPI. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. scispace.com [scispace.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. welch-us.com [welch-us.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. HILIC-Amide Column HPLC Chromatography | BioVanix Technology [biovanix.com]
- 13. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. welch-us.com [welch-us.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 24. austinpublishinggroup.com [austinpublishinggroup.com]
- 25. youtube.com [youtube.com]
- 26. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 27. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
"minimizing degradation of Dipropionamide, 2,2,2-trimethyl- (6CI) during analysis"
A Guide to Minimizing Degradation and Ensuring Analytical Accuracy
Welcome to the technical support center for the analysis of Dipropionamide, 2,2,2-trimethyl- (6CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stable analysis of this compound. As a tertiary amide with significant steric hindrance from the trimethylacetyl (pivaloyl) group, this molecule presents unique challenges in preventing degradation during analytical procedures.[1][2] This resource, grounded in scientific principles and practical experience, will help you navigate these challenges to obtain reliable and reproducible results.
Understanding the Stability of Dipropionamide, 2,2,2-trimethyl- (6CI)
Dipropionamide, 2,2,2-trimethyl- (6CI) is a tertiary amide.[3][4][5] Generally, amides are susceptible to hydrolysis under both acidic and basic conditions, breaking the amide bond to form a carboxylic acid and an amine.[6][7] However, the bulky tert-butyl group in this molecule provides significant steric hindrance, which can make the amide bond more resistant to cleavage.[1][8] While this inherent structural feature enhances stability, degradation can still occur under forcing conditions such as extreme pH or high temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Sample Handling and Storage
Question 1: What are the optimal storage conditions to prevent degradation of solid and dissolved samples of Dipropionamide, 2,2,2-trimethyl- (6CI)?
Answer:
To ensure the long-term stability of Dipropionamide, 2,2,2-trimethyl- (6CI), it is crucial to control the storage environment.
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. The presence of moisture can facilitate hydrolysis, especially if acidic or basic impurities are present.
-
In Solution: For solutions, the choice of solvent and pH is critical. It is recommended to use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions. If aqueous buffers are necessary for your experimental workflow, they should be maintained at a neutral pH (6.5-7.5). Avoid prolonged storage in aqueous solutions. Prepare fresh dilutions from a stock solution in an organic solvent immediately before analysis.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential hydrolytic and oxidative degradation pathways. |
| Light | Amber vials or storage in the dark | Prevents photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Minimizes oxidation, although amides are generally not highly susceptible. |
| pH (in solution) | 6.5 - 7.5 | Avoids acid and base-catalyzed hydrolysis of the amide bond.[6][7] |
Question 2: I suspect my sample is degrading in the autosampler vial before injection. How can I confirm this and what steps can I take to prevent it?
Answer:
Degradation in the autosampler is a common issue, often due to prolonged exposure to ambient temperature or incompatible solvent conditions.
Confirmation of Degradation: To confirm degradation, perform a time-course study. Inject your sample immediately after preparation and then at regular intervals (e.g., every 2, 4, 8, and 24 hours) while it remains in the autosampler. A decrease in the main peak area and the appearance of new, related peaks over time is a strong indicator of degradation.
Prevention Strategies:
-
Use a cooled autosampler: Set the autosampler temperature to 4-10°C to slow down the degradation kinetics.
-
Minimize time in the vial: Prepare only the number of samples that can be analyzed within a stable timeframe.
-
Solvent selection: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to prevent precipitation, but prioritize organic solvents for stability if possible. If the mobile phase is aqueous, consider injecting a larger volume from a more dilute sample prepared in a stronger, organic-based solvent to minimize the amount of water in the vial.
Part 2: Chromatographic Analysis
Question 3: I am observing peak tailing and inconsistent retention times during HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Peak tailing and retention time shifts can be due to a variety of factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.[9][10]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the analyte, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase, such as an amide-embedded column, which can provide alternative selectivity and reduce silanol interactions.[11]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: While this compound is a tertiary amide and not readily ionizable, the pH can still influence interactions with the stationary phase.[11] Experiment with a mobile phase pH between 3 and 7 to find the optimal condition for peak symmetry.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause retention time shifts.[12][13]
-
Solution: Use a guard column to protect the analytical column.[12] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Question 4: I am seeing extra peaks in my chromatogram that are not present in my initial sample analysis. Could this be on-column degradation?
Answer:
Yes, the appearance of new peaks during analysis is a classic sign of on-column degradation.[14] This can be caused by the chemical environment of the column (e.g., pH, temperature) or interactions with the stationary phase.
Troubleshooting On-Column Degradation:
-
Vary Injection Volume: Inject different volumes of your sample. If the relative area of the degradation peaks increases with decreasing injection volume (and thus longer residence time on the column for a portion of the sample band), it is likely on-column degradation.
-
Change Flow Rate: Increasing the flow rate reduces the time the analyte spends on the column, which can minimize on-column degradation. If the degradant peaks decrease at higher flow rates, this is a strong indication of on-column instability.
-
Modify Mobile Phase: As previously mentioned, the mobile phase composition can be a cause. Unwanted degradation of aniline compounds has been observed on certain columns with high pH mobile phases.[15] While Dipropionamide, 2,2,2-trimethyl- (6CI) is not an aniline, this demonstrates the potential for on-column reactions. Try adjusting the pH or using a different buffer system.
-
Lower the Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 25°C) to see if the degradant peaks are reduced.
Visualizing the Troubleshooting Process
To aid in diagnosing analytical issues, the following workflow can be used:
Caption: Proposed hydrolytic degradation of the target compound.
Experimental Protocol: Stability Testing in Solution
This protocol outlines a systematic approach to evaluating the stability of Dipropionamide, 2,2,2-trimethyl- (6CI) in different solvent and pH conditions.
Objective: To determine the optimal solvent and pH conditions for sample preparation and storage.
Materials:
-
Dipropionamide, 2,2,2-trimethyl- (6CI)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffers (pH 3, 7, and 9)
-
HPLC system with UV detector
-
C18 column (or other suitable column)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of Dipropionamide, 2,2,2-trimethyl- (6CI) in acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the following solvents to a final concentration of 0.1 mg/mL:
-
50:50 Acetonitrile:Water
-
50:50 Acetonitrile:Phosphate buffer pH 3
-
50:50 Acetonitrile:Phosphate buffer pH 7
-
50:50 Acetonitrile:Phosphate buffer pH 9
-
-
Time-Zero Analysis: Immediately after preparation, inject each test solution into the HPLC system and record the chromatograms. This will serve as your t=0 reference.
-
Incubation: Store aliquots of each test solution at both room temperature (25°C) and refrigerated (4°C).
-
Time-Point Analysis: Inject each solution at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 injection. Plot the percentage remaining versus time for each condition.
Expected Outcome: This study will provide a clear indication of the stability of Dipropionamide, 2,2,2-trimethyl- (6CI) under different conditions, allowing you to select the most appropriate solvent and pH for your analytical method.
This technical support guide provides a starting point for troubleshooting issues related to the analysis of Dipropionamide, 2,2,2-trimethyl- (6CI). By understanding the potential degradation pathways and systematically investigating analytical problems, you can develop robust and reliable methods for the accurate quantification of this compound.
References
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024, March 27). PMC. Retrieved February 20, 2026, from [Link]
-
Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (n.d.). PNAS. Retrieved February 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 20, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved February 20, 2026, from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 20, 2026, from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online. Retrieved February 20, 2026, from [Link]
-
Amine column degradation. (2009, November 16). Chromatography Forum. Retrieved February 20, 2026, from [Link]
-
What are the methods for identifying primary, secondary, and tertiary amines in chemistry? (2024, March 21). Retrieved February 20, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
Amide or Amino HPLC Columns What are the Differences. (2025, July 12). Tech Information. Retrieved February 20, 2026, from [Link]
-
Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 20, 2026, from [Link]
-
Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. (n.d.). Oxford Academic. Retrieved February 20, 2026, from [Link]
-
Removing intermediates from amide coupling? (2019, August 15). ResearchGate. Retrieved February 20, 2026, from [Link]
-
On-Column Sample Degradation. (2020, November 12). LCGC International. Retrieved February 20, 2026, from [Link]
-
Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Amides. (2025, January 10). A Level Chemistry Revision Notes - Save My Exams. Retrieved February 20, 2026, from [Link]
-
Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. (2011, June 3). PubMed. Retrieved February 20, 2026, from [Link]
-
Pivalamide. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. (2023, December 20). MDPI. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of Amides. (2019, August 28). YouTube. Retrieved February 20, 2026, from [Link]
-
Types of Amide Hydrolysis. (2022, February 23). BYJU'S. Retrieved February 20, 2026, from [Link]
Sources
- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. Pivalamide - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 12. lcms.cz [lcms.cz]
- 13. Amine column degradation - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Amides
Welcome to the Technical Support Center for the N-alkylation of amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, overcome common challenges, and achieve high-yield, selective synthesis of N-alkylated amides.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My reaction shows low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge in amide N-alkylation, often stemming from the inherently low nucleophilicity of the amide nitrogen.[1][2] Several factors related to your reaction setup could be the root cause.
Causality & Solutions:
-
Inefficient Deprotonation: The amide proton (pKa ≈ 17) must be removed by a sufficiently strong base to generate the more nucleophilic amide anion. If your base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Poor Solubility: If your starting materials or the base are not soluble in the chosen solvent, the reaction will be slow or may not occur at all.[4][5]
-
Solution: Change to a solvent that better dissolves all reaction components. Polar aprotic solvents like DMF, DMSO, or DMAA are often good choices.[3][5] For reactions with poor solubility even in these solvents, gentle heating can improve outcomes, but must be balanced against potential side reactions.
-
-
Inactive Reagents or Catalyst: The quality of reagents is paramount. Old alkylating agents, deactivated catalysts, or bases that have been improperly stored can halt your reaction.
-
Solution: Verify the purity and activity of your starting materials. Use freshly opened or properly stored reagents. If using a catalytic method (e.g., with alcohols as alkylating agents), ensure your catalyst is active.[4]
-
-
Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier.[4]
-
Solution: Systematically increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can sometimes accelerate reactions that are sluggish under conventional heating.[6]
-
Below is a workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Question: My reaction is producing a significant amount of O-alkylated byproduct. How can I improve N-selectivity?
Answer: The formation of O-alkylated products (imidates) is a classic competing pathway in amide alkylation.[3][7] The ambident nature of the amide anion, which has electron density on both the nitrogen and oxygen atoms, is the root cause. The N/O selectivity is highly dependent on the reaction conditions.
Causality & Solutions:
-
Hard vs. Soft Alkylating Agents (HSAB Theory): The nitrogen atom is a "harder" nucleophilic center than the oxygen atom. According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles.
-
Solution: While classic alkyl halides are common, highly electrophilic "hard" alkylating agents like dimethyl sulfate or methyl iodide can sometimes favor N-alkylation. Conversely, "softer" reagents might favor O-alkylation. However, the most significant control often comes from the counter-ion and solvent.[8]
-
-
Counter-ion and Solvent Effects: In low-polarity solvents, the cation from the base (e.g., Na⁺) will coordinate tightly with the oxygen atom of the amide anion, sterically hindering O-alkylation and favoring reaction at the nitrogen.[3] In highly polar, cation-solvating solvents like DMF or DMSO, the "naked" amide anion is freer, and O-alkylation can become more prominent, especially with highly reactive alkylating agents like triflates.[3]
-
Solution: For alkyl halide-based methods, consider using a less polar solvent like THF or toluene in combination with a base like NaH. This promotes a tight ion pair, directing the alkylation to the nitrogen.
-
-
Reaction Mechanism: Alternative reaction pathways can circumvent the N/O selectivity issue entirely.
Caption: Factors influencing N- versus O-alkylation selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my N-alkylation reaction?
The choice of base is critical and depends on the amide's pKa and the overall reaction sensitivity. A base must be strong enough to deprotonate the amide but not so reactive that it causes unwanted side reactions.
| Base | pKa of Conjugate Acid | Typical Solvents | Comments |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | A strong, non-nucleophilic base. Excellent for generating the amide anion. Requires careful handling (moisture-sensitive).[2] |
| Potassium Hydroxide (KOH) | ~15.7 (H₂O) | Toluene, Acetonitrile | Often used in powdered form with a phase-transfer catalyst (e.g., TBAB) to enhance reactivity.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | A milder base, suitable for more acidic amides or when using highly reactive alkylating agents.[5] |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | THF, Hexanes | A very strong base, typically used at low temperatures. Can be too reactive for substrates with multiple acidic protons.[1] |
| Sodium Acetate (NaOAc) | ~4.76 (Acetic Acid) | N/A (neat) | Used as a mild co-catalyst in some iridium-catalyzed alkylations with alcohols, not as a primary deprotonating agent.[11] |
Q2: Which alkylating agent is better: alkyl halides or alcohols?
Both classes of reagents have distinct advantages and are suited for different applications.
-
Alkyl Halides (e.g., R-I, R-Br): This is the classic SN2 approach.[12]
-
Pros: High reactivity (I > Br > Cl), wide commercial availability, and well-established protocols.
-
Cons: Generates stoichiometric salt waste, can lead to overalkylation, and may require strongly basic conditions which are not compatible with sensitive functional groups.[10]
-
-
Alcohols (e.g., R-OH): This is a greener, more atom-economical approach based on catalytic "borrowing hydrogen" mechanisms.[9]
-
Pros: The only byproduct is water, alcohols are often cheaper and less toxic than halides, and reactions can often be run under neutral or mildly basic conditions, preserving stereochemistry.[10]
-
Cons: Requires a specific transition metal catalyst (e.g., based on Ru, Ir, Co), may require higher temperatures, and the catalyst can sometimes be expensive or require specialized ligands.[9][13]
-
Q3: How can I avoid over-alkylation, especially when synthesizing mono-alkylated products?
Over-alkylation is a common problem because the mono-alkylated amine product can sometimes be more nucleophilic than the starting amine.[14] For amides, while less common than for amines, di-alkylation can occur if the product still possesses an N-H bond. To achieve mono-selectivity:
-
Stoichiometry Control: Use a large excess of the amide relative to the alkylating agent. This statistically favors the alkylation of the starting material over the product.
-
Use of Specific Reagents: Quaternary ammonium salts like PhMe₃NI have been shown to provide excellent mono-selectivity for N-alkylation of amides.[13]
-
Catalytic Methods: Many modern catalytic methods using alcohols as alkylating agents show high selectivity for mono-alkylation.[10]
Part 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and NaH
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary or secondary amide (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.1–0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes until gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.0–1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50–80 °C) may be required.[4]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.[15]
Protocol 2: General Procedure for Catalytic N-Alkylation using an Alcohol
This protocol is based on ruthenium-catalyzed methods and requires optimization for specific catalysts and substrates.[10]
-
Preparation: In an oven-dried Schlenk tube, combine the amide (1.0 equiv), the alcohol (1.2–2.0 equiv), the ruthenium catalyst (e.g., Shvo's catalyst, 0.5–2 mol%), and any required additive.[10]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 90–120 °C) for the required time (typically 12–24 hours). Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to isolate the desired N-alkylated amide.
References
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2310. [Link]
-
Jagadeesh, R. V., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry. [Link]
-
Various Authors. (2022). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange Contributors. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]
-
Jagadeesh, R. V., et al. (2018). Solvent‐Free N‐Alkylation of Amides with Alcohols Catalyzed by Nickel on Silica–Alumina. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC. [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
-
Houben-Weyl. (n.d.). Amide Group C-Terminal a-Amide Protection. Thieme. [Link]
-
ResearchGate Contributors. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]
-
Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. RSC Advances. [Link]
-
Sciencemadness Discussion Board Contributors. (2015). Amide N-alkylation?. Sciencemadness. [Link]
-
Varma, R. S., et al. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Tim the Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. [Link]
-
Wikipedia Contributors. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Chegg Contributors. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Chegg. [Link]
-
Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron Letters. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Reddit r/Chempros Contributors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- Google Patents. (n.d.). US3274211A - N-alkylation of amides and imides.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cobalt nanoparticle-catalysed N -alkylation of amides with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03286H [pubs.rsc.org]
- 10. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. Substituted amide synthesis by amidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Hazardous Drugs
For researchers, scientists, and drug development professionals dedicated to the safe and effective handling of hazardous drugs (HDs), the rigorous validation of analytical methods is not merely a regulatory formality; it is a critical cornerstone of occupational safety, environmental protection, and patient well-being. This guide provides an in-depth comparison of analytical methodologies for the quantification of hazardous drugs, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative scientific principles.
The Imperative for Robust Validation in Hazardous Drug Analysis
Hazardous drugs, including antineoplastic agents, pose significant health risks upon exposure, even at trace levels.[1] Consequently, the analytical methods used to detect and quantify these compounds in various matrices—from workplace surfaces and air to biological fluids of potentially exposed healthcare workers—must be exceptionally sensitive, specific, and reliable. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This is a mandate from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is harmonized internationally through the International Council for Harmonisation (ICH) guidelines.[4][5]
The validation process for analytical methods targeting hazardous drugs presents unique challenges. These include the low concentrations often encountered in environmental and biological monitoring, the inherent instability of some of these molecules, and the complex sample matrices that can interfere with analysis. Therefore, a one-size-fits-all approach to method validation is insufficient. Instead, a deep understanding of the analytical techniques and a risk-based approach to validation are paramount.
Comparative Analysis of Leading Analytical Techniques
The choice of analytical technique is a critical decision in the development of a method for hazardous drug analysis. The most prevalent and powerful techniques in this field are chromatography-based methods coupled with mass spectrometry.
| Analytical Technique | Principle | Advantages for Hazardous Drug Analysis | Disadvantages for Hazardous Drug Analysis |
| High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) | Separation based on polarity, with detection via UV-Vis absorbance. | Cost-effective, robust, and widely available. Suitable for quantifying the active pharmaceutical ingredient (API) in formulated products. | Limited sensitivity and specificity for trace-level analysis in complex matrices. Not ideal for identifying unknown degradation products or metabolites.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Excellent for volatile hazardous drugs and can provide definitive identification through mass spectral libraries.[7] | Requires derivatization for many non-volatile hazardous drugs, which adds complexity and potential for variability. Not suitable for thermally labile compounds.[5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | Considered the gold standard for trace-level quantification of a wide range of hazardous drugs in complex biological and environmental matrices due to its high sensitivity and specificity.[8][9] Can analyze non-volatile and thermally labile compounds without derivatization.[5] | Higher initial instrument cost and complexity of operation compared to HPLC-UV. Susceptible to matrix effects that can suppress or enhance ion signals.[9] |
| Ultra-Performance Liquid Chromatography-Quadrupole/Orbitrap High-Resolution Mass Spectrometry (UPLC-Q/Orbitrap-HRMS) | A high-resolution LC separation technique combined with a high-resolution mass analyzer. | Offers exceptional sensitivity and specificity, enabling the simultaneous detection and quantification of multiple hazardous drugs at very low levels.[10] High mass accuracy allows for confident identification of unknown metabolites and degradation products. | Highest instrument cost and requires specialized expertise for operation and data analysis. |
Causality in Method Selection:
The choice between these techniques is driven by the "Analytical Target Profile" (ATP), which defines the purpose of the method.[4] For routine quality control of a known, stable hazardous drug in a simple matrix, a validated HPLC-UV method may be sufficient. However, for monitoring occupational exposure to trace levels of multiple antineoplastic drugs on workplace surfaces, the superior sensitivity and specificity of LC-MS/MS or UPLC-Q/Orbitrap-HRMS are non-negotiable.[10][11]
Many hazardous drugs are polar, non-volatile, and thermally unstable, making LC-MS-based methods the most suitable choice.[5] For highly polar compounds that are poorly retained on traditional reversed-phase LC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes and often enhancing ionization efficiency in the mass spectrometer.[12][13]
A Framework for Method Validation: Key Parameters and Acceptance Criteria
A robust validation protocol for an analytical method for hazardous drugs must address a series of key performance characteristics, as outlined in the ICH Q2(R1) guideline.[4] The acceptance criteria for these parameters, particularly for trace-level analysis, must be stringent to ensure the reliability of the data.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Trace-Level Hazardous Drug Analysis |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[14] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[10] |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 85-115% at three different concentrations.[4][10] |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements of the same homogenous sample.[15] | Relative Standard Deviation (RSD) ≤ 15%.[4][10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantified with acceptable precision and accuracy.[16] | Signal-to-noise ratio ≥ 10; precision and accuracy should meet acceptance criteria.[10][16] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on analytical results when parameters like pH, mobile phase composition, or flow rate are slightly varied. |
| Stability | To evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.[3] | Analyte concentration remains within ±15% of the initial concentration under the tested conditions.[3] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of hazardous drugs, from sample collection to data acquisition.
Workflow for Hazardous Drug Analysis
Caption: High-level workflow for hazardous drug analysis and method validation.
Detailed Protocol: Wipe Sample Analysis using UPLC-MS/MS
This protocol provides a general framework for the analysis of cytotoxic drug residues on workplace surfaces.
1. Sample Collection (Wipe Sampling): [3]
-
Define the sampling area (e.g., 100 cm²).
-
Moisten a wipe with a suitable wetting agent (e.g., a mixture of isopropanol and water).
-
Wipe the defined area in two perpendicular directions, ensuring complete coverage.
-
Place the wipe in a sterile, labeled vial.
2. Sample Preparation (Extraction): [11]
-
To the vial containing the wipe, add a known volume of a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Vortex the vial for a specified time (e.g., 10 minutes) to ensure efficient extraction of the drug from the wipe.
-
Centrifuge the vial to pellet any particulate matter.
-
Transfer an aliquot of the supernatant to a clean vial for analysis. For highly sensitive analysis, an evaporation and reconstitution step may be necessary to concentrate the sample.[3]
3. UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable column for the target analytes (e.g., a C18 column for non-polar compounds or a HILIC column for polar compounds).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the extracted sample (e.g., 5 µL).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Select at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity for the target analytes.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in a blank matrix.
-
Integrate the peak areas of the analyte and internal standard (if used) in the samples and standards.
-
Calculate the concentration of the hazardous drug in the samples by interpolating from the calibration curve.
Logical Relationships in Method Validation
The validation parameters are interconnected and collectively demonstrate the method's suitability.
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Commitment to Scientific Integrity and Safety
The validation of analytical methods for hazardous drugs is a scientifically rigorous process that demands expertise, meticulous execution, and a deep understanding of regulatory expectations. By selecting the appropriate analytical technique, establishing stringent acceptance criteria, and adhering to detailed, well-documented protocols, researchers and scientists can ensure the generation of reliable and defensible data. This commitment to scientific integrity is fundamental to protecting healthcare workers, patients, and the environment from the risks associated with hazardous drugs. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
-
Annals of Translational Medicine. (2022, June 30). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]
-
Canadian Journal of Hospital Pharmacy. (2023, April 3). Side-by-Side Comparison of Methods for Environmental Monitoring for Hazardous Drug Contamination. [Link]
-
Taylor & Francis. (n.d.). HILIC – Knowledge and References. [Link]
-
ARL Bio Pharma. (n.d.). USP 800 Surface Wipe Sampling. [Link]
-
Bioanalytical Systems, Inc. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]
-
PMC. (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. [Link]
-
Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]
-
MDPI. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]
-
ResearchGate. (n.d.). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]
-
Aptus. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
LCGC International. (2026, February 12). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
-
Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]
-
USP-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures. [Link]
-
uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Agilent. (n.d.). USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). [Link]
-
NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
LCGC International. (2026, February 6). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. [Link]
-
Oxford Academic. (2022, September 15). LC–MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine to Assess Occupational Exposure. [Link]
-
PMC. (n.d.). Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. [Link]
-
Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. [Link]
-
BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]
- Vertex AI Search. (2025, October 18).
-
Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
PubMed. (2018, December 15). Development and validation of stability indicating reversed-phase liquid chromatographic method for simultaneous quantification of methotrexate and teriflunomide in nanoparticles and marketed formulation. [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmacy Purchasing & Products. (n.d.). Best Practices for Monitoring Hazardous Drug Surface Contamination. [Link]
-
Hilaris Publisher. (2024, October 28). Challenges and Solutions in Emerging Trends of Bioanalytical Method Validation. [Link]
-
Becton Dickinson. (n.d.). Surface contamination monitoring of hazardous drugs. [Link]
-
CDC Stacks. (2016, July 1). Surface wipe sampling for antineoplastic (chemotherapy) and other hazardous drug residue in healthcare settings: Methodology and. [Link]
-
Taylor & Francis. (2021, November 5). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. [Link]
-
DergiPark. (2022, September 16). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]
-
Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
-
LCGC International. (2018, July 5). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
NVKC. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. [Link]
-
protocols.io. (2023, July 14). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. [Link]
-
American Analytics. (n.d.). Wiping & shipping Instructions User Guide SafeChemoTM Sampling Kit for Chemotherapy Drugs. [Link]
-
Semantic Scholar. (2023, February 24). LC-MS/MS Application in Pharmacotoxicological Field. [Link]
-
PMC. (n.d.). Developing wipe sampling strategy guidance for assessing environmental contamination of antineoplastic drugs. [Link]
-
Eurofins USA. (2024, January 5). Creating and Implementing A Hazardous Drug Wipe Sampling Plan: Best Practices and Guidelines. [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]
-
Technical Safety Services. (2022, June 15). Surface Wipe Sampling For Hazardous Drugs. [Link]
-
Drug Discovery and Development. (2023, July 17). Bridging bioanalytical gaps: Examining validation methods across species. [Link]
-
ScienceScholar. (2022, April 18). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. [Link]
-
MDPI. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link]
Sources
- 1. Side-by-Side Comparison of Methods for Environmental Monitoring for Hazardous Drug Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 2. researchgate.net [researchgate.net]
- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. ajprui.com [ajprui.com]
- 7. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Side-by-Side Comparison of Methods for Environmental Monitoring for Hazardous Drug Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drugfuture.com [drugfuture.com]
- 15. sciencescholar.us [sciencescholar.us]
- 16. resolvemass.ca [resolvemass.ca]
"benchmarking Dipropionamide, 2,2,2-trimethyl- (6CI) against known cytotoxic agents"
Benchmarking Guide: Dipropionamide, 2,2,2-trimethyl- (6CI) vs. Standard Cytotoxic Agents
Executive Summary & Molecule Profile
Objective: This guide provides a strategic framework for benchmarking the cytotoxic efficacy and mechanism of action (MoA) of Dipropionamide, 2,2,2-trimethyl- (6CI) (CAS: 114188-29-3) against established chemotherapeutic agents.
The Candidate:
-
Synonym: N-Isobutyrylpivalamide; Propanamide, 2,2-dimethyl-N-(2-methyl-1-oxopropyl)-
-
Structural Insight: This molecule is an acyclic mixed imide featuring significant steric bulk (t-butyl and isopropyl groups). Unlike classic alkylating agents, its structure suggests potential activity as a metabolic modulator (analogous to branched-chain fatty acids) or a weak acylating agent.
-
Hypothesized MoA: Based on its steric hindrance and imide functionality, we hypothesize activity similar to Histone Deacetylase (HDAC) inhibitors (e.g., Valproic Acid analogs) or interference with lipid metabolism, rather than direct DNA intercalation.
Selected Comparators: To rigorously validate this candidate, we employ a "Triad Benchmarking" strategy using agents with distinct mechanisms:
-
Cisplatin (Alkylating Control): To benchmark direct DNA damage potency.
-
5-Fluorouracil (5-FU) (Metabolic Control): To compare antiproliferative efficiency in rapidly dividing cells.
-
Valproic Acid (Structural/Mechanistic Analog): Selected due to the branched aliphatic acyl chains of the candidate, providing a baseline for epigenetic/metabolic modulation.
Experimental Workflow: The Validation Pipeline
The following workflow ensures a self-validating dataset, moving from phenotypic observation to mechanistic confirmation.
Figure 1: Strategic workflow for validating the cytotoxic profile of Dipropionamide, 2,2,2-trimethyl-.
Protocol 1: Quantitative Cytotoxicity Profiling
Objective: Determine the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).
Methodology:
-
Cell Lines:
-
Target: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).
-
Control: HFF-1 (Human Foreskin Fibroblasts) or PBMCs.
-
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is preferred over MTT for higher sensitivity with metabolic inhibitors.
-
Dosing: 9-point serial dilution (0.1 µM to 100 µM). Treatment duration: 72 hours.
-
Calculation:
Benchmarking Data Template (Expected Ranges):
| Compound | Target (MCF-7) IC50 [µM] | Control (HFF-1) IC50 [µM] | Selectivity Index (SI) | Interpretation |
| Dipropionamide (Candidate) | TBD | TBD | Calc | Target: SI > 3.0 |
| Cisplatin (Control) | 2.5 ± 0.5 | 15.0 ± 2.0 | ~6.0 | High Potency, Moderate Toxicity |
| 5-Fluorouracil (Control) | 5.0 ± 1.2 | 25.0 ± 3.5 | ~5.0 | Metabolic Standard |
| Valproic Acid (Control) | 500 - 1000 | > 2000 | ~2.0 | Low Potency (Epigenetic Modulator) |
Note: If the Candidate's IC50 is >100 µM, it is likely non-cytotoxic as a single agent and should be evaluated as a chemosensitizer.
Protocol 2: Mechanistic Profiling (Cell Cycle & Apoptosis)
Rationale:
-
Alkylating agents (Cisplatin) typically cause S-phase or G2/M arrest .
-
HDAC inhibitors (Valproic Acid) typically cause G1 arrest via p21 induction.
-
Antimetabolites (5-FU) cause S-phase arrest .
By observing the arrest phase, we can infer the mechanism of Dipropionamide, 2,2,2-trimethyl-.
Flow Cytometry Protocol:
-
Fixation: 70% Ethanol (-20°C, overnight).
-
Staining: Propidium Iodide (PI) + RNase A.
-
Acquisition: 10,000 events on FL2 channel.
Hypothetical Mechanistic Pathway: Based on the structural similarity to branched-chain acids, we postulate the following pathway if the candidate acts as an HDAC inhibitor or metabolic interferer.
Figure 2: Hypothesized Mechanism of Action (MoA) assuming HDAC inhibitory potential.
Data Interpretation & Troubleshooting
Scenario A: High Potency (IC50 < 10 µM) + G2/M Arrest
-
Next Step: Perform DNA Crosslinking Assay (Comet Assay) and Tubulin Polymerization Assay.
Scenario B: Moderate Potency (IC50 50-200 µM) + G1 Arrest
-
Next Step: Assess Histone H3 Acetylation via Western Blot.
Scenario C: No Cytotoxicity (IC50 > 500 µM)
-
Next Step: Test in combination with Cisplatin. The imide structure might inhibit drug efflux pumps or sensitize cells to DNA damage.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 114188-29-3, Dipropionamide, 2,2,2-trimethyl-. Retrieved from [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT and CellTiter-Glo Protocols. Assay Guidance Manual. Retrieved from [Link]
-
Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. Retrieved from [Link]
-
Eastman, A. (1990). Activation of programmed cell death by anticancer agents: cisplatin as a model system. Cancer Cells. Retrieved from [Link]
Sources
- 1. 114188-29-3_Dipropionamide,2,2,2-trimethyl- (6CI)CAS号:114188-29-3_Dipropionamide,2,2,2-trimethyl- (6CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 114188-29-3 CAS Manufactory [m.chemicalbook.com]
- 3. Dipropionamide, 2,2,2-trimethyl- (6CI) | 114188-29-3 [chemicalbook.com]
- 4. N,N,2-TRIMETHYLPROPIONAMIDE | 21678-37-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of a New Analytical Method
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the successful transfer and validation of an analytical method between laboratories is a critical determinant of data integrity and regulatory success. This guide provides an in-depth, experience-driven comparison of approaches to inter-laboratory validation, often termed method transfer. We will move beyond a simple recitation of steps to explore the underlying scientific principles and regulatory expectations that govern this crucial process.
The objective of an inter-laboratory validation is to provide documented evidence that a method, when executed by different personnel on different equipment in a separate facility, will produce comparable and reliable results.[1] This process is a cornerstone of ensuring consistent product quality, whether a method is being transferred from a research and development setting to a quality control laboratory, outsourced to a contract research organization (CRO), or implemented at a new manufacturing site.[1]
The Regulatory Framework: A Foundation of Trust
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation, with the International Council for Harmonisation (ICH) providing a globally recognized framework.[1] The recently updated ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a robust framework for ensuring that analytical testing methods are reliable, accurate, and consistent.[2][3][4][5] This guideline, in conjunction with ICH Q14 "Analytical Procedure Development," emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods, viewing validation not as a singular event but as a continuous process.[6][7]
The core principle of these guidelines is to demonstrate that an analytical procedure is "fit for its intended purpose."[6] This is achieved by evaluating a set of key performance characteristics.
Key Validation Parameters at a Glance
A successful inter-laboratory validation hinges on the rigorous assessment of several key performance characteristics.[2][7][8] The specific parameters to be evaluated will depend on the type of analytical method, but generally include:
| Parameter | Definition | Importance in Inter-Laboratory Validation |
| Accuracy | The closeness of test results to the true value.[7][8] | Ensures that both the originating and receiving laboratories can obtain results that are free from systematic error or bias. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] This encompasses repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[7][9] | Directly assesses the variability between laboratories, which is a primary objective of the validation. |
| Specificity | The ability to unequivocally measure the target analyte in the presence of other components such as impurities, degradants, or matrix ingredients.[6][7][8] | Confirms that the method remains selective in different laboratory environments where variations in reagents and equipment might exist. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[7] | Ensures the receiving laboratory can achieve the required sensitivity. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[7] | Critical for methods that quantify low levels of impurities or active ingredients. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[6] | Verifies that the relationship between concentration and response holds true in the receiving laboratory's instrumentation. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] | Confirms the method is reliable over the expected concentration range of samples in the receiving laboratory. |
| Robustness | A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] | Provides an indication of the method's reliability during normal usage in different laboratories. |
Comparative Approaches to Inter-Laboratory Validation
There is no single, rigid approach to inter-laboratory validation. The selection of a suitable strategy depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development. Here, we compare the most common approaches:
Comparative Testing: The Gold Standard
This is the most frequently employed and robust approach. Both the transferring and receiving laboratories analyze the same, pre-determined, homogeneous samples.[1] The results are then statistically compared against predefined acceptance criteria.[1]
When to Use:
-
For well-established and validated methods.
-
When both laboratories possess comparable equipment and expertise.
Causality Behind Experimental Choices: By analyzing identical samples, this approach directly isolates the inter-laboratory variability. Any significant differences in results can be attributed to factors within the receiving laboratory, such as instrument performance, analyst technique, or reagent quality.
Self-Validating System: The protocol's integrity is maintained by the use of a single, well-characterized batch of samples. This minimizes sample variability as a confounding factor. System suitability tests performed before each analytical run in both laboratories further ensure that the instrumentation is performing as expected.
Experimental Protocol: Comparative Testing
Objective: To demonstrate that an analytical method, when transferred from a Transferring Laboratory (Lab A) to a Receiving Laboratory (Lab B), yields comparable results.
Materials:
-
A sufficient quantity of a homogeneous batch of the material to be tested (e.g., drug substance, drug product).
-
A well-characterized reference standard for the analyte of interest.
Methodology:
-
Protocol Development and Agreement:
-
Both laboratories collaboratively develop and agree upon a detailed validation protocol. This protocol must clearly define the scope, responsibilities, experimental design, and acceptance criteria.
-
-
System Suitability:
-
Prior to sample analysis, both laboratories must perform and pass system suitability tests as defined in the analytical method. This ensures that the analytical systems are performing adequately.
-
-
Sample and Standard Preparation:
-
Both laboratories must adhere to the exact same procedure for sample and standard preparation as outlined in the analytical method.
-
-
Analysis:
-
Each laboratory will analyze the same set of samples. A typical design involves analyzing three different lots of material, with six independent preparations for each lot.
-
-
Data Reporting and Statistical Analysis:
-
All results, including individual values, means, standard deviations, and relative standard deviations (RSD), should be reported.
-
Statistical analysis is performed to compare the results between the two laboratories. Commonly used statistical tests include the Student's t-test to compare means and the F-test to compare variances.
-
Acceptance Criteria (Example):
-
The mean result from Lab B should be within ±2.0% of the mean result from Lab A.
-
The RSD for the results from Lab B should not be more than 2.0%.
-
There should be no statistically significant difference between the mean results of the two laboratories (e.g., p > 0.05 in a t-test).
Co-validation (or Co-execution of a Validation Protocol)
In this approach, the receiving laboratory participates in the initial validation of the method alongside the transferring laboratory. Both sites execute the same validation protocol.[6]
When to Use:
-
During the late stages of method development, before the method is finalized.
-
When a method is being transferred to a new facility that will be a primary testing site.
Causality Behind Experimental Choices: By involving the receiving laboratory early, potential issues related to their specific environment can be identified and addressed before the method is locked down. This proactive approach can prevent costly and time-consuming troubleshooting later.
Self-Validating System: The use of a single, comprehensive validation protocol ensures that both laboratories are assessing the same performance characteristics against the same acceptance criteria. This harmonized approach strengthens the overall validation package.
Method Verification
For compendial (e.g., pharmacopeial) methods that have already been validated, a full inter-laboratory validation is not always necessary. Instead, the receiving laboratory performs a verification of the method to demonstrate its suitability for use with their specific samples, equipment, and environment.
When to Use:
-
For established methods from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).
Causality Behind Experimental Choices: Compendial methods are considered validated. The purpose of verification is not to re-validate the entire method, but to confirm that the receiving laboratory can successfully execute it and obtain acceptable results for the intended use.
Self-Validating System: The verification protocol should be based on a risk assessment to determine which performance characteristics are most critical to verify. This targeted approach ensures that the most important aspects of the method's performance are confirmed in the new laboratory.
Visualization of the Inter-Laboratory Validation Workflow
Caption: A typical workflow for an inter-laboratory validation study.
Statistical Analysis: The Arbiter of Comparability
Statistical analysis is the cornerstone of an objective comparison between laboratories.[1][9] The goal is to determine if any observed differences are statistically significant or simply due to random variation.
Common Statistical Tools and Their Application
| Statistical Test | Purpose | Interpretation of Results |
| Student's t-test | To compare the means of the results from the two laboratories. | A p-value greater than the significance level (typically 0.05) indicates that there is no statistically significant difference between the means. |
| F-test | To compare the variances (a measure of precision) of the results from the two laboratories. | A p-value greater than the significance level indicates that there is no statistically significant difference between the variances. |
| Equivalence Testing (e.g., Two One-Sided Tests - TOST) | To demonstrate that the means of the two laboratories are equivalent within a predefined acceptance margin. | If the confidence interval for the difference between the means falls entirely within the equivalence limits, the methods are considered equivalent. |
Navigating Discrepancies and Failures
It is not uncommon for discrepancies to arise during an inter-laboratory validation. A well-defined protocol should include a clear plan for investigating and resolving these issues.
Caption: Decision pathway for investigating discrepancies in cross-validation.
Conclusion: A Commitment to Data Integrity
The successful inter-laboratory validation of a new analytical method is more than a regulatory requirement; it is a fundamental component of a robust quality system. By embracing a scientifically sound and risk-based approach, organizations can ensure the consistency and reliability of their analytical data across different sites. This, in turn, supports confident decision-making throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
- ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). QbD Group.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (n.d.). Benchchem.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (n.d.). PMC.
- AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. (n.d.).
- FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
- AOAC international guidelines for validation of qualitative binary chemistry methods. (2025, August 10). ResearchGate.
- AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.).
- Verification of Statistical Calculations in Interlaboratory Comparisons by Simulating Input Datasets. (n.d.). ResearchGate.
- Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International.
- The Hidden Risks in Analytical Method Validation. (2025, May 16). Pharmuni.
- Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). archimer - ifremer.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
- Analytical Method Validation: Back to Basics, Part II. (2022, April 15). LCGC International.
- Trends in inter-laboratory method validation. (n.d.). Eurachem.
- Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25).
- Current Practices and Challenges in Method Validation. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 9. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
Comparative Docking Analysis of Propionamide Analogs: A Guide for Identifying Novel COX-2 Inhibitors
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of propionamide analogs, with a specific focus on their potential as selective inhibitors of Cyclooxygenase-2 (COX-2). As researchers, scientists, and drug development professionals, understanding the subtle nuances of ligand-receptor interactions is paramount. This document offers a detailed, step-by-step methodology, from ligand selection and receptor preparation to the execution and interpretation of docking simulations. We will explore the causal relationships behind experimental choices and present data in a clear, comparative format to facilitate the identification of promising lead candidates for further development.
Introduction: The Therapeutic Potential of Propionamide Analogs and the COX-2 Target
The propionamide scaffold is a versatile pharmacophore present in a wide array of therapeutic agents. Derivatives have shown promise as antidiabetic agents by inhibiting α-glucosidase[1], in the management of neuropathic pain through modulation of sigma-1 and mu-opioid receptors[2], and as anticancer agents[3][4]. Furthermore, the structurally related aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function by inhibiting cyclooxygenase (COX) enzymes[5].
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated at sites of inflammation[5]. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. This guide will use the well-characterized COX-2 enzyme as the target for a comparative docking study of novel propionamide analogs.
Designing the In Silico Experiment: Rationale and Selection
A successful docking study hinges on the careful selection of both the ligand library and the receptor structure. The choices made at this stage will directly influence the validity and relevance of the obtained results.
Ligand Selection: A Library of Propionamide Analogs
For this comparative study, a focused library of five hypothetical propionamide analogs has been designed. The core propionamide scaffold is maintained, while substitutions at the R1 and R2 positions are varied to explore different chemical spaces and their potential impact on binding affinity and selectivity for the COX-2 active site. A known COX-2 inhibitor, Celecoxib, is included as a reference compound for comparison.
| Compound ID | Scaffold | R1-Group | R2-Group | 2D Structure |
| PA-001 | Propionamide | Phenyl | 4-Methoxyphenyl | Chemical structure image |
| PA-002 | Propionamide | 4-Fluorophenyl | 4-Methoxyphenyl | Chemical structure image |
| PA-003 | Propionamide | Thiophene-2-yl | 4-Methoxyphenyl | Chemical structure image |
| PA-004 | Propionamide | Phenyl | Indole-5-yl | Chemical structure image |
| PA-005 | Propionamide | 4-Chlorophenyl | Pyridin-3-yl | Chemical structure image |
| Celecoxib | Pyrazole | 4-Sulfamoylphenyl | 4-Tolyl | Chemical structure image |
Receptor Selection and Preparation: Human COX-2
The crystal structure of human COX-2 in complex with a selective inhibitor provides an excellent starting point for our docking studies.
Protocol for Receptor Preparation:
-
Obtain Crystal Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR. This structure is co-crystallized with a selective inhibitor, providing a well-defined active site.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file. This is crucial as their presence can interfere with the docking algorithm.
-
Add polar hydrogens to the protein structure. Correct protonation states of ionizable residues at physiological pH (7.4) are critical for accurate prediction of electrostatic interactions.
-
Assign partial charges to all atoms. The Kollman charging scheme is a widely accepted method for this step.
-
-
Active Site Definition: Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying key active site residues (e.g., Arg513, Val523, Ser530). An appropriately sized grid box ensures that the docking search is focused on the relevant binding pocket.
Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a typical molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.
Step 1: Ligand Preparation
-
Draw the 2D structures of the propionamide analogs and the reference compound.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformations are energetically favorable.
-
Assign Gasteiger partial charges to the ligand atoms.
-
Save the prepared ligands in the PDBQT format, which is required by AutoDock Vina.
Step 2: Receptor Grid Generation
-
Using the prepared receptor structure, define the grid box that encompasses the active site. The grid box dimensions should be sufficient to allow the ligands to rotate and translate freely within the binding pocket.
Step 3: Docking Simulation
-
Execute the docking simulation for each prepared ligand against the prepared COX-2 receptor using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 8 or greater) to ensure a comprehensive exploration of the conformational space.
Step 4: Analysis of Docking Results
-
Analyze the output files to obtain the binding affinity (in kcal/mol) for the top-ranked binding pose of each ligand. A more negative binding energy indicates a stronger predicted binding affinity.
-
Visualize the predicted binding poses of the ligands within the COX-2 active site using molecular visualization software such as PyMOL or Discovery Studio.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the active site residues.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Results
The primary output of a docking study is the predicted binding affinity and the binding pose of each ligand. This data allows for a direct comparison of the different propionamide analogs.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |
| PA-001 | -8.2 | Arg513, Val523, Ser530 | Hydrogen bond with Ser530, Hydrophobic interactions |
| PA-002 | -8.9 | Arg513, Val523, Ser530 | Hydrogen bond with Ser530, Halogen bond with Val523 |
| PA-003 | -8.5 | Arg513, Val523, Tyr385 | Pi-sulfur interaction with Tyr385, Hydrophobic interactions |
| PA-004 | -9.5 | Arg513, Trp387, Ser530 | Hydrogen bond with Ser530, Pi-pi stacking with Trp387 |
| PA-005 | -9.1 | Arg513, His90, Ser530 | Hydrogen bond with His90 and Ser530 |
| Celecoxib | -10.5 | Arg513, Val523, Ser530 | Hydrogen bond with Arg513 (sulfonamide), Hydrophobic interactions |
Interpretation of Results:
-
Binding Affinity: A lower (more negative) binding energy suggests a more favorable binding interaction. In this hypothetical study, PA-004 shows the most promising binding affinity among the propionamide analogs, though it is still less potent than the reference compound, Celecoxib.
-
Molecular Interactions: The nature of the interactions provides insights into the Structure-Activity Relationship (SAR).
-
The fluorine atom in PA-002 introduces a potential halogen bond, contributing to a stronger binding affinity compared to the non-fluorinated analog PA-001 .
-
The indole ring in PA-004 engages in a pi-pi stacking interaction with Trp387 in the active site, significantly enhancing its binding affinity. This highlights the importance of aromatic interactions in this binding pocket.
-
The pyridine nitrogen in PA-005 forms an additional hydrogen bond with His90, leading to a favorable binding energy.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel propanamide analogue and antiproliferative diketopiperazines from mangrove Streptomyces sp. Q24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Specificity of Analytical Methods for Isomeric Amides
Introduction: The Isomeric Amide Challenge in Pharmaceutical Analysis
In drug development and manufacturing, the precise characterization of a molecule is paramount. Amides, a functional group central to countless pharmaceuticals, present a unique analytical challenge when they exist as isomers.[1] Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit profoundly different pharmacological, pharmacokinetic, or toxicological profiles.[2][3] For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.[4] Therefore, an analytical method's specificity —its ability to unequivocally assess the analyte in the presence of other components, including its own isomers—is not just a regulatory requirement but a cornerstone of patient safety.[5][6]
This guide provides an in-depth comparison of analytical techniques for assessing method specificity for isomeric amides. We will move beyond simple protocols to explore the causal relationships behind methodological choices, grounded in both established scientific principles and regulatory expectations defined by the International Council for Harmonisation (ICH).[7][8]
The Regulatory Framework: Defining Specificity According to ICH Q2(R2)
Before delving into specific techniques, it is crucial to understand the regulatory landscape. The ICH Q2(R2) guideline defines specificity as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8] For isomeric amides, this means the method must prove it can distinguish the target isomer from all others. This is typically demonstrated by showing resolution between the two components that are most difficult to separate or by comparing results to a second, well-characterized procedure.[7]
The following workflow outlines a typical process for developing and validating a specific method for isomeric analysis.
Caption: High-level workflow for isomeric amide method development and validation.
Chromatographic Techniques: The Workhorse of Isomer Separation
Chromatography is the primary tool for separating isomers due to its high resolving power. The choice between techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) depends on the specific properties of the amide isomers.[9][10]
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For amide isomers, the key to specificity is selecting the right column and mobile phase to exploit subtle differences in their physicochemical properties.[11]
Causality Behind Method Choices:
-
Positional & Geometric (E/Z) Isomers: These isomers often have different polarities and three-dimensional shapes. This difference in polarity is the primary lever for separation. A standard reversed-phase (RP-HPLC) C18 column is often the first choice, as differences in hydrophobicity can be sufficient for separation.[11] If co-elution occurs, switching to a stationary phase with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can introduce alternative interactions (e.g., π-π stacking) that may resolve the isomers.[12]
-
Enantiomers (Chiral Isomers): Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard columns.[13] Specificity here demands a chiral environment, which is achieved in one of two ways:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[4] CSPs, such as those based on derivatized cellulose, amylose, or cyclodextrins, create transient diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.[2][14]
-
Chiral Derivatization: An indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers now have different physical properties and can be separated on a standard achiral column.[13][15] This approach adds complexity and potential for analytical error but can be effective when a suitable CSP is not available.
-
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
- 13. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of Dipropionamide, 2,2,2-trimethyl- (6CI): A Guide for Laboratory Personnel
Understanding the Challenge: The Precautionary Principle in Waste Disposal
Dipropionamide, 2,2,2-trimethyl- (6CI) (CAS No. 114188-29-3) is a chemical for which a comprehensive toxicological and environmental hazard profile is not publicly available. The absence of a specific Safety Data Sheet (SDS) necessitates the application of the precautionary principle. This means we must handle the compound as if it possesses significant hazards until proven otherwise. Our disposal plan is therefore based on a conservative assessment, drawing parallels from the broader class of N,N-disubstituted amides, some of which are known to be skin and eye irritants, and may be harmful if ingested or inhaled. [1][2][3][4][5]
Provisional Hazard Assessment and Inferred Properties
Given the data gap, we have compiled a table of inferred properties for Dipropionamide, 2,2,2-trimethyl- (6CI) based on the general characteristics of similar N,N-disubstituted tertiary amides. It is crucial to understand that these are estimations and should be used for initial risk assessment and handling procedures only.
| Property | Inferred Value/Characteristic | Rationale/Source |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Many amides with similar molecular weight are solids or liquids with high boiling points. |
| Solubility | Potentially soluble in organic solvents. Limited solubility in water is expected. | Based on the general solubility of N,N-disubstituted amides. |
| Potential Hazards | - Skin and eye irritant.- Harmful if swallowed or inhaled.- Potential for unforeseen reactivity. | Extrapolated from SDS of various N,N-disubstituted amides. [1][2][3][4][5] |
| Environmental Fate | Unknown. Assumed to be potentially persistent and harmful to aquatic life. | A conservative assumption in the absence of ecotoxicological data. |
Step-by-Step Disposal Protocol for Dipropionamide, 2,2,2-trimethyl- (6CI)
This protocol is designed to be a self-validating system, ensuring safety at each step. The core principle is containment and proper waste stream identification.
Step 1: Personal Protective Equipment (PPE)
Before handling Dipropionamide, 2,2,2-trimethyl- (6CI), at a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
As per RCRA guidelines, the generator of the waste is responsible for determining if it is hazardous. [1][6]Given the lack of specific data for Dipropionamide, 2,2,2-trimethyl- (6CI), it must be managed as a hazardous waste.
-
Do not mix this waste with any other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste containing Dipropionamide, 2,2,2-trimethyl- (6CI), including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, properly labeled hazardous waste container.
Step 3: Waste Container and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Dipropionamide, 2,2,2-trimethyl- (6CI)"
-
The CAS Number: "114188-29-3"
-
An indication of the potential hazards: "Caution: Chemical with Unknown Hazards. Assumed Toxic and Irritant."
-
The date the waste was first added to the container.
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the waste, including the chemical name, CAS number, and the fact that its hazards are not fully characterized.
-
The EHS department will then manage the final disposal through a licensed hazardous waste disposal facility, likely via incineration or other appropriate high-temperature destruction method.
Logical Workflow for Disposal of Uncharacterized Chemicals
The following diagram illustrates the decision-making process for the disposal of a chemical with unknown hazards, such as Dipropionamide, 2,2,2-trimethyl- (6CI).
Caption: Disposal workflow for uncharacterized chemicals.
Conclusion: A Commitment to Safety
The proper management of chemical waste is a cornerstone of a safe and successful research enterprise. For compounds like Dipropionamide, 2,2,2-trimethyl- (6CI), where a complete hazard profile is unavailable, a cautious and well-documented disposal procedure is not just a regulatory requirement but a professional and ethical obligation. By following the steps outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues.
References
-
Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. PMC. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
Toxicity Assessment of a Derivative Designed by Using the Privileged Structure Dihydropyridine: LQFM310, a Nifedipine Analog. PubMed. [Link]
-
SAFETY DATA SHEET - PENTA (for N,N´-Diisopropylcarbodiimide). PENTA. [Link]
Sources
A Researcher's Guide to the Safe Handling of N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide (CAS 150483-65-7)
The core principle of this guide is to treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise. This approach, rooted in the principles of prudent practice in the laboratory, ensures that risks are minimized.
Hazard Analysis and Assumed Risks
Given the structure of N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide (CAS 150483-65-7), we must infer potential hazards based on its functional groups—multiple amide and carbonyl groups, along with a tertiary butyl (trimethyl) structure. While no specific toxicological data is available, compounds with amide functionalities can present various hazards. For instance, some amides are known skin and eye irritants, and inhalation of dusts or fumes can cause respiratory irritation. The trimethyl groups may influence its metabolic profile and persistence.
Therefore, we will operate under the assumption that this compound may be:
-
A skin and eye irritant.
-
Harmful if inhaled or ingested.
-
Potentially toxic with limited toxicological data available.
This conservative assessment dictates the stringent PPE and handling protocols that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a critical barrier between you and potential exposure. For handling N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide, the following multi-layered PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a primary barrier against skin contact. Double-gloving is recommended during weighing and transfer operations. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or a higher level of protection (e.g., a half-mask respirator with appropriate cartridges) | Essential to prevent the inhalation of fine powders, especially during weighing and transfer. |
This comprehensive PPE ensemble is designed to mitigate risks from all potential routes of exposure: dermal, ocular, and inhalation.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.
Preparation and Engineering Controls
-
Work Area Designation: All handling of N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable as it captures airborne particles at the source.
-
Pre-Operational Checks: Before commencing work, ensure the fume hood is functioning correctly (check the airflow monitor) and that all necessary PPE and spill-response materials are readily accessible.
-
Material Assembly: Gather all required equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.
Weighing and Transfer
The process of weighing and transferring solid compounds often presents the highest risk of generating airborne dust.
-
Don PPE: Before opening the primary container, don all required PPE as specified in the table above. Double-gloving is strongly recommended for this stage.
-
Container Handling: Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Weighing: Use a clean, static-free weigh boat. Carefully transfer the desired amount of the compound using a dedicated spatula.
-
Transfer to Vessel: Gently tap the weigh boat to transfer the compound into the reaction vessel or container. If necessary, a small amount of a compatible solvent can be used to rinse the weigh boat to ensure a complete transfer.
-
Immediate Cleaning: Immediately after transfer, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat in the designated solid waste container.
Post-Handling Procedures
-
Container Sealing: Securely seal the primary container of N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide.
-
Workspace Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol, unless contraindicated by the compound's reactivity) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, goggles, and respirator. The inner pair of gloves should be the last item removed.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.
The following diagram illustrates the logical flow of the safe handling workflow.
Caption: Workflow for Safe Handling of N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide.
Spill and Emergency Procedures
Even with meticulous planning, accidents can occur. A well-defined emergency plan is essential.
-
Minor Spill (within fume hood):
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, use a chemical absorbent pad or spill kit to gently cover the spill. Avoid actions that could create dust.
-
Wipe the area clean with an appropriate solvent.
-
Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
-
Major Spill (outside fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Decontaminate (if exposed): If the compound has made contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes. Use an emergency eyewash station or safety shower as needed.
-
Seek Medical Attention: All personnel exposed to the compound should seek immediate medical attention. Provide the medical team with the compound name and CAS number (150483-65-7).
-
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste is as important as its safe handling.
-
Solid Waste: All disposable items contaminated with N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide (e.g., gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with the full chemical name and CAS number.
By adhering to these stringent protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research. In the face of unknown hazards, caution and meticulous planning are your most valuable tools.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2739343, N,N-bis(2,2-dimethyl-1-oxopropyl)-2,2-dimethyl-propanamide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
